molecular formula C13H20N2O5 B1383046 2-Amino-4,5-bis(2-methoxyethoxy)benzamide CAS No. 236750-62-2

2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Cat. No.: B1383046
CAS No.: 236750-62-2
M. Wt: 284.31 g/mol
InChI Key: PDQRGRVHDBXSSK-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a useful research compound. Its molecular formula is C13H20N2O5 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,5-bis(2-methoxyethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-bis(2-methoxyethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,5-bis(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRGRVHDBXSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Control of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of active pharmaceutical ingredient (API) synthesis, the rigorous characterization of intermediate compounds is paramount for ensuring final product efficacy and safety. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS No. 236750-62-2) is a highly specialized chemical building block primarily utilized in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor indicated for non-small cell lung cancer (NSCLC) and pancreatic cancer[].

Commercially recognized in pharmacopeial and reference standards as Erlotinib Impurity 14 or Erlotinib Impurity 18 [2], this compound serves a dual role: it is both a critical synthetic intermediate and a closely monitored process impurity. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in quinazoline-core synthesis, and a self-validating analytical protocol for its quantification in API batches.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is essential for optimizing reaction conditions (such as solvent selection during cyclization) and developing robust chromatographic methods. The presence of the primary amine and the benzamide moiety makes the molecule susceptible to specific pH-dependent ionization, which dictates its behavior in reversed-phase liquid chromatography.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name 2-Amino-4,5-bis(2-methoxyethoxy)benzamide[3]
CAS Registry Number 236750-62-2[3]
Molecular Formula C13H20N2O5[3]
Molecular Weight 284.31 g/mol [3]
Synonyms Erlotinib Impurity 14, Erlotinib Impurity 18, Erlotinib Impurity R[4][2][5]
SMILES COCCOC1=C(OCCOC)C=C(C(N)=O)C(N)=C1[5]
InChI Key PDQRGRVHDBXSSK-UHFFFAOYSA-N[5]
Solubility Profile Soluble in polar organic solvents (DMSO, Methanol); moderately soluble in aqueous buffers at low pH due to amine protonation.

Mechanistic Role in API Synthesis

The synthesis of Erlotinib's quinazoline core relies heavily on the precise construction of the substituted benzene ring before cyclization. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is the pivotal precursor that bridges the initial functionalization of the aromatic ring with the final construction of the pyrimidine heterocycle.

The Synthetic Pathway

The industrial synthesis of Erlotinib typically begins with 3,4-dihydroxybenzoic acid. The hydroxyl groups are alkylated using 2-methoxyethyl chloride to form 3,4-bis(2-methoxyethoxy)benzoic acid[]. Subsequent nitration and esterification yield the nitro-ester intermediate.

The Critical Causality of Reduction: The conversion of the nitro group to the primary amine—yielding 2-Amino-4,5-bis(2-methoxyethoxy)benzamide—is typically achieved via catalytic transfer hydrogenation (e.g., using ammonium formate and a Palladium/Carbon catalyst)[]. This step is mechanistically critical. If the reduction is incomplete, residual hydroxylamines or nitroso intermediates can persist. These partially reduced species not only reduce the yield of the subsequent cyclization step (where the benzamide reacts with formamide to form the quinazolinone core) but can also generate highly mutagenic impurities that are difficult to purge downstream.

Synthesis A 3,4-Dihydroxybenzoic Acid B Alkylation (2-Methoxyethyl chloride) A->B C 3,4-bis(2-methoxyethoxy)benzoic acid B->C D Nitration & Amidation C->D E 4,5-bis(2-methoxyethoxy)-2-nitrobenzamide D->E F Reduction (Pd/C, Ammonium Formate) E->F G 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (Target Intermediate) F->G H Cyclization (Formamide) G->H I 6,7-bis(2-methoxyethoxy)quinazolin-4-one H->I J Chlorination & Coupling (POCl3, 3-Ethynylaniline) I->J K Erlotinib (API) J->K

Synthetic pathway of Erlotinib highlighting the critical intermediate formation.

Analytical Characterization & Impurity Profiling Protocol

Because unreacted 2-Amino-4,5-bis(2-methoxyethoxy)benzamide can carry over into the final API formulation, regulatory bodies (following ICH Q3A(R2) guidelines) require its strict quantification. As an aromatic amine, it carries potential structural alerts for genotoxicity, necessitating highly sensitive detection methods.

Below is a self-validating High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) protocol designed for the baseline separation and quantification of this compound.

Methodological Causality
  • Column Selection: A C18 column with high end-capping density is utilized to prevent secondary interactions between the free silanols on the stationary phase and the primary amine of the analyte, which would otherwise cause severe peak tailing.

  • Mobile Phase pH: The use of 0.1% Trifluoroacetic acid (TFA) ensures the mobile phase pH is well below the pKa of the primary amine. This fully protonates the molecule, ensuring consistent retention times and sharp peak symmetry.

Step-by-Step LC-MS Protocol

Step 1: Reagent and Standard Preparation

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard Solution: Dissolve an authentic reference standard of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide[6] in a diluent of 50:50 Water:Acetonitrile to achieve a final concentration of 1.0 µg/mL.

Step 2: Chromatographic Conditions

  • Column: Octadecylsilyl (C18), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min (split 1:4 prior to MS source).

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient to 60% B

    • 15–20 min: Linear gradient to 95% B

    • 20–25 min: Hold at 95% B

    • 25–30 min: Re-equilibration at 5% B

Step 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Target Ion: Monitor the protonated molecular ion [M+H]+ at m/z 285.1.

Step 4: System Suitability Testing (The Self-Validating Mechanism) Before analyzing API batches, the system must validate its own performance using the standard solution:

  • Resolution ( Rs​ ): Must be ≥2.0 between 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and the main Erlotinib peak.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the impurity peak (verifying that silanol interactions are successfully suppressed by the TFA).

  • Relative Standard Deviation (RSD): ≤5.0% for six replicate injections of the standard.

  • Action: If these criteria are not met, the run is automatically aborted, and the column must be flushed or replaced.

Analytical S1 Sample Preparation (API Dissolved in 50:50 Diluent) S2 Chromatographic Separation (C18 Column, 0.1% TFA Gradient) S1->S2 S3 Mass Spectrometry Detection (ESI+, m/z 285.1 [M+H]+) S2->S3 S5 Quantification & Reporting (ICH Q3A Compliance) S3->S5 S4 System Suitability Testing (Resolution > 2.0, Tailing < 1.5) S4->S2 Validates

LC-MS analytical workflow for the detection and quantification of Impurity 18.

Regulatory & Quality Assurance Implications

In the context of global drug development, the control of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is not merely an operational metric but a strict regulatory requirement. Because this compound is an upstream intermediate, its presence in the final Erlotinib API indicates a failure in the downstream purification processes (such as crystallization).

Furthermore, under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities), aromatic amines are frequently flagged as structural alerts. While 2-Amino-4,5-bis(2-methoxyethoxy)benzamide may not exhibit the same potency as simpler anilines, its structural motif requires pharmaceutical manufacturers to establish a Threshold of Toxicological Concern (TTC). Consequently, QA/QC departments typically set the specification limit for this specific impurity at ≤0.10%−0.15% relative to the API, necessitating the highly sensitive LC-MS protocol detailed in Section 4.

References

  • Pharmaffiliates. "2-Amino-4,5-bis(2-methoxyethoxy)benzamide".
  • Omsynth Lifesciences. "2-Amino-4,5-bis(2-methoxyethoxy)benzamide". Omsynth.com.
  • Chromato Scientific. "Erlotinib Impurity 18".
  • AiFChem. "236750-62-2 | 2-amino-4,5-bis(2-methoxyethoxy)benzamide". Aifchem.com.
  • BOC Sciences. "Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials". Bocsci.com.
  • Klivon. "Erlotinib Impurity 14 | CAS Number 236750-62-2". Klivon.com.
  • Pharmaffiliates. "Erlotinib-Impurities".
  • Simson Pharma Limited. "Erlotinib Impurity 18 | CAS No- 236750-62-2". Simsonpharma.com.

Sources

Technical Guide: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2) in Erlotinib Synthesis and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology therapeutics, the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors requires highly optimized molecular building blocks[1]. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2) serves as a critical intermediate and a heavily monitored pharmacopeial impurity (often designated as Erlotinib Impurity 14 or 19) in the manufacturing of Erlotinib[2][3]. This technical guide provides a comprehensive analysis of its physicochemical profile, its mechanistic role in quinazoline core formation, and the self-validating analytical protocols required to ensure Active Pharmaceutical Ingredient (API) purity.

Physicochemical Profiling

Understanding the intrinsic properties of CAS 236750-62-2 is essential for optimizing both synthetic conversion and chromatographic separation. The presence of the electron-donating methoxyethoxy groups significantly influences the nucleophilicity of the primary amine, dictating the kinetics of downstream cyclization[1][4].

PropertySpecification / Value
Chemical Name 2-Amino-4,5-bis(2-methoxyethoxy)benzamide
CAS Registry Number 236750-62-2
Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
Synonyms Erlotinib Impurity 14; Erlotinib Impurity 19[2][3]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in DMSO, Methanol, DMF; slightly soluble in water
Role in Manufacturing Key intermediate / API Impurity[6]

Mechanistic Role in Erlotinib Synthesis

Expertise & Experience: Causality in Synthetic Design

The construction of Erlotinib’s 4-anilinoquinazoline core traditionally relies on the cyclization of an ortho-substituted aniline derivative[1]. Utilizing 2-amino-4,5-bis(2-methoxyethoxy)benzamide rather than its corresponding nitrile counterpart is a deliberate strategic choice. The benzamide moiety allows for direct condensation with a formamide equivalent under mild conditions[7].

Causality of Reagent Selection: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is chosen over standard formamide because it acts as a highly efficient electrophile, driving the formation of a reactive formamidine intermediate. The subsequent intramolecular cyclization is thermodynamically favored, releasing dimethylamine gas (which drives the reaction forward via Le Chatelier's principle) to yield the stable 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one[1][7]. This avoids the harsh acidic hydration steps required if starting from a benzonitrile, thereby preventing the cleavage of the sensitive methoxyethoxy side chains.

SynthesisPathway A 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2) C Formamidine Intermediate A->C Condensation B DMF-DMA (Reagent) B->C D 6,7-Bis(2-methoxyethoxy) quinazolin-4(3H)-one C->D Cyclization (-HNMe2) F 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline D->F Chlorination E POCl3 (Chlorinating Agent) E->F H Erlotinib (Target API) F->H SNAr Coupling G 3-Ethynylaniline (Reagent) G->H

Figure 1: Stepwise synthesis of Erlotinib from 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

Experimental Protocol: Synthesis of the Quinazolinone Core

Trustworthiness: A Self-Validating Synthetic Workflow

The following protocol outlines the conversion of CAS 236750-62-2 to the quinazolinone intermediate. It is designed as a self-validating system: the reaction is only deemed complete when in-process monitoring confirms the disappearance of the benzamide peak, ensuring no unreacted starting material carries over to cause API impurity failures[7].

Step-by-Step Methodology:

  • Charge Reactor: To a clean, dry 1L glass-lined reactor, charge 50.0 g of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (0.176 mol).

  • Solvent/Reagent Addition: Add 250 mL of anhydrous toluene, followed by 31.5 g of DMF-DMA (0.264 mol, 1.5 eq).

  • Condensation & Cyclization: Heat the mixture to reflux (~110°C) under a nitrogen atmosphere. The reaction will evolve dimethylamine gas.

  • Self-Validation Check (In-Process Control): After 4 hours, sample the reaction mixture. Quench with cold methanol and analyze via HPLC. The system validates progression only if the peak corresponding to CAS 236750-62-2 is ≤ 0.1% Area. If > 0.1%, the protocol dictates the addition of 0.2 eq of DMF-DMA and an additional 1 hour of reflux.

  • Isolation: Once validated, cool the mixture to 5°C. The product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, precipitates as a white solid.

  • Filtration & Drying: Filter the solid, wash with cold hexanes (2 x 50 mL), and dry under vacuum at 45°C to constant weight.

Analytical Quality Control: HPLC-UV/MS Workflow

Because unreacted CAS 236750-62-2 can persist through subsequent chlorination and SNAr coupling steps, it is classified as a critical API impurity[3]. A reversed-phase HPLC workflow coupled with UV and MS detection is required to quantify this impurity down to parts-per-million (ppm) levels.

Causality in Chromatographic Choices: A C18 column with high end-capping is selected to prevent secondary interactions between the free primary amine of the benzamide and residual surface silanols. The mobile phase utilizes a low pH (Trifluoroacetic acid buffer) to ensure the amine remains fully protonated, yielding sharp, symmetrical peaks and preventing peak tailing.

Self-Validating HPLC Protocol

The method incorporates automated system suitability testing (SST). The sequence will halt if validation criteria are not met, ensuring absolute data integrity.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.05% TFA in Water

  • Mobile Phase B: 0.05% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm (Optimal absorbance for the benzamide chromophore)

  • Injection Volume: 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.04060
20.01090
25.09010

System Suitability (Self-Validation Criteria):

  • Resolution (Rs): Must be ≥ 2.5 between Erlotinib and CAS 236750-62-2.

  • Signal-to-Noise (S/N): Must be ≥ 10 for the Limit of Quantitation (LOQ) standard (0.05% specification limit).

  • Relative Standard Deviation (RSD): ≤ 2.0% for five replicate injections of the standard. If any of these parameters fail, the system automatically triggers a column wash and recalibration sequence.

AnalyticalWorkflow S1 Sample Preparation (API Dissolved in Diluent) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 UV Detection (245 nm) & Mass Spec (ESI+) S2->S3 S4 Data Processing (Peak Integration) S3->S4 S5 System Validation (Rs ≥ 2.5, S/N ≥ 10) S4->S5

Figure 2: HPLC-UV/MS analytical workflow for quantifying CAS 236750-62-2 in API batches.

References

  • Pharmaffiliates. "2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2)". Retrieved from:[Link]

  • LookChem. "2-amino-4,5-bis(2-methoxyethoxy)benzamide CAS NO.236750-62-2". Retrieved from:[Link]

  • Omsynth Lifesciences. "Erlotinib Impurity 14". Retrieved from:[Link]

  • Veeprho. "Erlotinib Impurity 19 | CAS 236750-62-2". Retrieved from: [Link]

  • ResearchGate. "An improved convergent approach for synthesis of erlotinib, a tyrosine kinase inhibitor, via a ring closure reaction of phenyl benzamidine intermediate". Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). "Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives". Retrieved from:[Link]

  • Google Patents. "Synthesis and purification method of erlotinib hydrochloride (CN105801495A)".

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for each synthetic step, providing detailed experimental protocols, and is grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a substituted benzamide derivative characterized by its ortho-amino group and two vicinal methoxyethoxy side chains. These structural features make it a valuable building block in medicinal chemistry. Notably, it serves as a precursor in the synthesis of kinase inhibitors, such as Erlotinib. The synthesis of this molecule requires a multi-step approach, carefully navigating the introduction of various functional groups onto the benzene ring while managing regioselectivity and protecting group strategies.

The synthetic strategy outlined in this guide follows a logical and efficient progression, commencing with a commercially available and cost-effective starting material. The core of the strategy revolves around the following key transformations:

  • Etherification: Introduction of the bis(2-methoxyethoxy) moieties onto a dihydroxybenzene precursor.

  • Nitration: Regioselective introduction of a nitro group, which will subsequently be reduced to the target amino group.

  • Functional Group Interconversion: Conversion of a nitrile or carboxylic acid group to the final benzamide functionality.

  • Reduction: Conversion of the nitro group to the primary amine.

This guide will present a primary, well-established pathway and discuss potential alternative routes, offering a comprehensive understanding of the synthetic landscape for this important intermediate.

Visualizing the Synthesis Pathway

A clear visualization of the synthetic workflow is essential for understanding the sequence of transformations. The following diagram, generated using Graphviz, illustrates the primary proposed pathway.

Synthesis_Pathway A 3,4-Dihydroxybenzoic Acid B 3,4-Bis(2-methoxyethoxy)benzoic Acid A->B Etherification (Williamson Ether Synthesis) C 2-Nitro-4,5-bis(2-methoxyethoxy)benzoic Acid B->C Nitration (HNO3/H2SO4) D 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide C->D Amidation (SOCl2, NH4OH) E 2-Amino-4,5-bis(2-methoxyethoxy)benzamide D->E Reduction (e.g., H2/Pd-C) Alternative_Pathway F 3,4-Dihydroxybenzaldehyde G 3,4-Bis(2-methoxyethoxy)benzaldehyde F->G Etherification H 3,4-Bis(2-methoxyethoxy)benzonitrile G->H Nitrile Formation I 2-Nitro-4,5-bis(2-methoxyethoxy)benzonitrile H->I Nitration J 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile I->J Reduction K 2-Amino-4,5-bis(2-methoxyethoxy)benzamide J->K Hydrolysis

In-Depth Technical Guide: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide as an Erlotinib Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of targeted oncology therapeutics, the structural integrity of the Active Pharmaceutical Ingredient (API) is paramount. Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is highly effective in treating non-small cell lung cancer and pancreatic cancer. However, its synthesis and long-term storage are susceptible to the formation of specific process-related and degradation impurities.

This whitepaper provides an authoritative analysis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2), a critical impurity in Erlotinib manufacturing. Often cataloged as Erlotinib Impurity 14, 18, or 19[1], this compound serves as both a synthetic byproduct and a hydrolytic degradation product. Understanding its mechanistic origins and analytical profile is essential for robust pharmaceutical formulation and regulatory compliance.

Chemical Identity & Structural Significance

The molecular architecture of Erlotinib relies heavily on its quinazoline core and the lipophilic 3-ethynylaniline side chain. The benzamide impurity, however, represents a truncated version of this structure, lacking the pyrimidine ring closure and the aniline moiety[2].

Table 1: Physicochemical & Structural Data
ParameterValue
Chemical Name 2-Amino-4,5-bis(2-methoxyethoxy)benzamide
CAS Registry Number 236750-62-2
Synonyms Erlotinib Impurity 14, 18, 19; Bis(2-methoxyethoxy)anthranilamide
Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
Monoisotopic Mass 284.1372 Da

Structural Causality: The presence of the two (2-methoxyethoxy) chains is designed to improve the aqueous solubility of the parent Erlotinib molecule. However, in the absence of the highly lipophilic 3-ethynylaniline group, these ether chains render the benzamide impurity significantly more polar than the API. This polarity differential is the foundational principle behind its chromatographic isolation.

Mechanistic Origins: Synthesis vs. Degradation

As a Senior Application Scientist, I emphasize that controlling an impurity requires tracing its thermodynamic and kinetic origins. The benzamide impurity emerges via two distinct pathways:

Pathway A: Process-Related Synthetic Byproduct

During the industrial synthesis of Erlotinib, the intermediate 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile is reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile[3]. The subsequent step requires cyclization with formamide to build the quinazolin-4-one core. If residual water is present in the reactor, the nitrile group undergoes premature hydration, converting the nitrile into a primary amide (benzamide). Because this benzamide is sterically hindered and electronically less reactive toward formamide than the parent nitrile, it fails to undergo pyrimidine ring closure, persisting in the matrix as a process impurity.

Pathway B: Hydrolytic Forced Degradation

Erlotinib is susceptible to degradation under International Council for Harmonisation (ICH) Q1A(R2) stress conditions[4]. Under acidic or basic hydrolytic stress, the quinazoline ring undergoes nucleophilic attack at the C2 position. This initiates a ring-opening cascade that cleaves the pyrimidine moiety, expelling the N-phenyl formamidine equivalent and leaving behind the stable substituted anthranilamide (the benzamide)[5].

Pathway A Nitrile Intermediate (Synthesis) B Hydration (H2O) A->B C 2-Amino-4,5-bis(2-methoxyethoxy) benzamide B->C Incomplete Cyclization D Erlotinib API (Quinazoline Core) E Hydrolytic Cleavage (Acid/Base Stress) D->E E->C Pyrimidine Ring Opening

Fig 1: Dual mechanistic origins of the benzamide impurity via synthesis and degradation.

Analytical Profiling & Quantitative Data

To ensure regulatory compliance (typically requiring impurity control below 0.10%[3]), robust analytical methods must be deployed. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Time-of-Flight Mass Spectrometry (LC-MS/TOF) is the gold standard for this profiling[4].

Table 2: Chromatographic & MS Profiling Parameters
Analytical ParameterObservation / SetpointCausality / Rationale
Ionization Mode ESI Positive (+ve)The primary amine readily accepts a proton, yielding a strong[M+H]+ at m/z 285.3.
Relative Retention Time (RRT) ~0.45 – 0.55Lacks the lipophilic API moiety; higher polarity causes early elution on C18 columns.
UV Detection Maxima ~245 nm, ~330 nmThe anthranilamide chromophore absorbs strongly in the UV region, distinct from the API.

Experimental Protocols: Self-Validating Workflows

The following protocol outlines a self-validating system for inducing, isolating, and quantifying the benzamide impurity via hydrolytic forced degradation. Every step is engineered to prevent analytical artifacts.

Protocol: Hydrolytic Forced Degradation & LC-MS/TOF Profiling

Step 1: Stock Solution Preparation

  • Action: Dissolve 10.0 mg of Erlotinib API in 10 mL of Methanol:Water (50:50 v/v) to yield a 1000 µg/mL stock.

  • Causality: Erlotinib free base exhibits poor aqueous solubility. Methanol acts as a critical co-solvent to ensure complete solvation. Failing to achieve a homogenous solution results in biphasic degradation kinetics, leading to irreproducible stress profiles[5].

Step 2: Acidic Hydrolytic Stress Application

  • Action: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1N HCl. Incubate the mixture at 60°C for exactly 24 hours.

  • Causality: The acidic environment protonates the N1/N3 nitrogens of the quinazoline ring. This protonation drastically increases the electrophilicity of the C2 position, lowering the activation energy required for nucleophilic attack by water, thereby driving the pyrimidine ring cleavage[5].

Step 3: Reaction Arrest (Neutralization)

  • Action: Post-incubation, quench the reaction by adding exactly 1.0 mL of 0.1N NaOH. Dilute to volume with the mobile phase.

  • Causality (Self-Validation): Neutralization is a mandatory self-validating step. If the reaction is not arrested, the highly acidic sample will distort the local pH of the HPLC column upon injection (causing peak splitting). Furthermore, unquenched acid can trigger secondary hydrolysis of the benzamide into a benzoic acid derivative, artificially skewing the quantitative recovery data.

Step 4: LC-MS/TOF Analysis

  • Action: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 5 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor via ESI+ at m/z 285.3.

  • Causality: The C18 stationary phase effortlessly resolves the highly polar benzamide from the lipophilic Erlotinib. Formic acid facilitates protonation for positive-ion electrospray ionization (ESI+), ensuring maximum sensitivity. The system is validated when the chromatographic resolution ( Rs​ ) between the impurity and API is > 2.0.

Workflow S1 1. Sample Preparation API + 0.1N HCl/NaOH S2 2. Neutralization Arrest Degradation S1->S2 S3 3. RP-HPLC Separation C18 Column, Gradient S2->S3 S4 4. LC-MS/TOF Detection m/z 285.3 [M+H]+ S3->S4

Fig 2: Self-validating analytical workflow for hydrolytic impurity profiling.

Regulatory Implications & Control Strategy

Under the ICH Q3A(R2) and Q3B(R2) guidelines, the identification and qualification of degradation products and synthetic impurities are non-negotiable. Because 2-amino-4,5-bis(2-methoxyethoxy)benzamide lacks the structural alerts typically associated with genotoxic impurities (unlike certain aniline derivatives), its control strategy is generally managed through standard HPLC area normalization, with a typical specification limit of 0.10% w/w in the final API batch[3]. Ensuring the absence of water during the formamide cyclization step and maintaining strict moisture control during API storage are the primary engineering controls used to mitigate the formation of this benzamide.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and the broader class of substituted aromatic amines, which represent a cornerstone scaffold in modern medicinal chemistry. These compounds serve as critical intermediates in the synthesis of a wide array of pharmacologically active agents, most notably in the development of selective kinase inhibitors. This document details the synthetic pathways, analytical characterization, and core applications of these molecules. It further provides field-proven insights into the causality behind experimental choices, detailed protocols, and essential safety considerations for handling this class of compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Introduction: The Strategic Importance of Substituted Aromatic Amines

Aromatic amines are a class of organic compounds defined by an amino group attached to an aromatic ring.[1] Their utility in the pharmaceutical industry is vast, stemming from their role as versatile synthetic precursors.[2] The 2-aminobenzamide framework, in particular, is a privileged structure found in numerous biologically active molecules. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and membrane permeability, and its pharmacodynamic profile, including target affinity and selectivity.[3]

The subject of this guide, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, is an exemplar of this class. Its unique substitution pattern, featuring two methoxyethoxy side chains, is designed to enhance aqueous solubility—a critical parameter for oral bioavailability. This modification is particularly relevant in the design of molecules for modern therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where related structures are employed as linkers.[3] The primary amino group and the benzamide moiety provide reactive handles for further chemical elaboration, making it a valuable building block for constructing complex molecular architectures, especially those targeting protein kinases.[4][5]

Synthesis and Mechanism

The synthesis of aromatic amines is a well-established field in organic chemistry, with several reliable methods at the disposal of the medicinal chemist.[6] The most common and industrially scalable approach for preparing compounds like 2-Amino-4,5-bis(2-methoxyethoxy)benzamide involves the reduction of an aromatic nitro precursor.[7][8] This transformation is highly efficient and can be achieved using various reducing agents, offering flexibility based on substrate tolerance and scale.[9]

Proposed Synthetic Pathway

The synthesis of the title compound can be logically proposed as a two-step process starting from 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid. This pathway involves an initial amidation reaction followed by the reduction of the nitro group.

Synthetic Pathway A 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid B Amidation (e.g., SOCl₂, NH₃) A->B C 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E 2-Amino-4,5-bis(2-methoxyethoxy)benzamide D->E

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

This protocol describes a robust method for the synthesis of the title compound, beginning with the reduction of the corresponding nitrobenzamide. The choice of an iron/acid system for the reduction is based on its cost-effectiveness and high functional group tolerance.[9]

Step 1: Synthesis of 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-bis(2-methoxyethoxy)-2-nitrobenzoic acid (1.0 eq) in toluene.

  • Activation: Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature. Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture to 0 °C and carefully bubble ammonia gas through the solution, or add a solution of aqueous ammonia, until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Reduction to 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

  • Reaction Setup: To a suspension of the crude 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reduction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Filter the mixture through a pad of Celite to remove the iron salts, washing thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Standard Analytical Workflow

The following workflow ensures a comprehensive characterization of the final compound and its intermediates.

Analytical_Workflow cluster_0 Purification & Purity cluster_1 Structural Elucidation TLC TLC (Reaction Monitoring) HPLC HPLC (Purity Assessment) TLC->HPLC Pure Purified Product HPLC->Pure MS Mass Spectrometry (MS) (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Crude Crude Product Crude->TLC Pure->MS Pure->NMR

Caption: Standard workflow for analytical characterization.

Data Presentation and Interpretation

The data obtained from these techniques are used to build a complete profile of the molecule.

Technique Purpose Typical Parameters & Expected Results Reference
HPLC-MS Purity assessment and molecular weight confirmationColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid; Detection: UV at 254 nm and ESI+ for MS. Expected result: A single major peak (>95% purity) with an [M+H]⁺ ion corresponding to the calculated molecular weight.[10][11]
¹H NMR Structural confirmation and proton environment analysisSolvent: DMSO-d₆ or CDCl₃. Expected signals: Aromatic protons (6-8 ppm), amine protons (~5-6 ppm, broad), methoxy and ethoxy protons (3-4 ppm), and amide proton (>8 ppm, broad).[12]
¹³C NMR Carbon skeleton confirmationSolvent: DMSO-d₆ or CDCl₃. Expected signals: Carbonyl carbon (~165-170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the side chains (50-70 ppm).[12]

Applications in Kinase Inhibitor Drug Development

A primary application of 2-aminobenzamide scaffolds is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a common driver of diseases like cancer.[13] The 2-aminobenzamide core can act as a versatile hinge-binding motif, a key interaction for ATP-competitive kinase inhibitors.

Mechanism of Kinase Inhibition

The amino group on the aromatic ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The rest of the molecule extends into different regions of the active site, and modifications to its structure can confer potency and selectivity for a specific kinase target.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Aromatic Amine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

The structural features of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide make it an attractive starting point for library synthesis. The amino group can be functionalized to explore the solvent-front region of the kinase, while the benzamide can be modified to project into the ribose pocket, allowing for a systematic exploration of the structure-activity relationship (SAR).

Safety, Handling, and Toxicity

Trustworthiness in experimental science begins with safety. Primary aromatic amines (PAAs) as a class are associated with significant health hazards and must be handled with appropriate precautions.[14]

Known Hazards
  • Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected human carcinogens and mutagens.[2][15] Chronic exposure can lead to an increased risk of bladder cancer.[16]

  • Absorption: Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[14] Inhalation of dust or vapors is also a primary route of exposure.

  • Environmental Impact: Aromatic amines can be toxic to aquatic life and can contaminate soil and groundwater.[2]

Mandatory Handling Protocols

Adherence to the following protocols is essential to minimize risk.[17]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves at all times. Inspect gloves before use and use proper removal techniques.

    • Eye Protection: Tightly fitting safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Waste Disposal: All solid and liquid waste containing aromatic amines must be disposed of as hazardous waste according to institutional and local regulations.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Conclusion and Future Perspectives

2-Amino-4,5-bis(2-methoxyethoxy)benzamide represents a highly valuable and strategically designed building block for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is amenable to extensive modification for SAR studies. The demonstrated utility of related scaffolds in developing potent and selective kinase inhibitors underscores its potential. While the inherent toxicity of the aromatic amine class necessitates stringent safety protocols, their synthetic versatility ensures they will remain a vital component in the medicinal chemist's toolbox. Future work will likely focus on incorporating this and similar scaffolds into novel therapeutic modalities and expanding the diversity of chemical space accessible from this versatile intermediate.

References

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  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry.
  • Benzamide, 4-amino-N-[2-(2-methoxyethoxy)ethyl]-. (n.d.). CymitQuimica.
  • 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. (n.d.). PubChem.
  • Control of the mutagenicity of aromatic amines by protein kinases and phosphatases. I. The protein phosphatase inhibitors okadaic acid and ortho-vanadate drastically reduce the mutagenicity of aromatic amines. (1997). PubMed.
  • From exposure to innovation: decoding aromatic amines' role in bladder cancer mechanisms. (2025). PMC.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Dihalogenated Benzamides: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent.
  • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2016). ResearchGate.

Sources

A Technical Guide to the Strategic Utility of the 2-Amino-4,5-bis(2-methoxyethoxy)phenyl Scaffold as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 2-amino-4,5-bis(2-methoxyethoxy)phenyl moiety, a pivotal intermediate in contemporary pharmaceutical synthesis. While the specific benzamide derivative, "2-Amino-4,5-bis(2-methoxyethoxy)benzamide," is a logical extension, the core of this guide will focus on its closely related and extensively documented precursor, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate . The synthetic pathways and strategic applications discussed for the ethyl ester are fundamentally applicable to the broader class of compounds based on this substituted aniline core, including the titular benzamide.

The primary significance of this scaffold lies in its role as a key building block for the synthesis of quinazolinone-based therapeutics, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] This document will elucidate the synthesis of this critical intermediate, its application in the construction of heterocyclic systems, and provide detailed, field-proven experimental protocols.

I. Synthesis of the Core Intermediate: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

The most prevalent and efficient route to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate involves the reduction of its nitro precursor, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[1][2] The choice of reduction methodology is critical for ensuring high yield and purity, which are paramount for its successful use in subsequent steps.

Catalytic Transfer Hydrogenation: A Safer, Scalable Approach

While various reduction methods exist, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is a widely adopted and advantageous strategy.[1][2][3] This method obviates the need for high-pressure hydrogen gas, thereby enhancing laboratory safety and simplifying the experimental setup.[1][2]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

  • Materials:

    • Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium formate

    • 2-Propanol

    • Water

    • Ethyl acetate

  • Procedure:

    • To a flask containing 10% Pd/C (e.g., 0.31 g per 1 g of the nitro compound), add 2-propanol (e.g., 11.7 mL per 1 g of the nitro compound).[2]

    • Prepare a solution of ammonium formate (e.g., 1.84 g per 1 g of the nitro compound) in water (e.g., 1.17 mL per 1 g of the nitro compound).[2]

    • Add the ammonium formate solution to the flask containing the Pd/C catalyst and stir the mixture at room temperature for approximately 1 minute to activate the catalyst.[2][3]

    • Add the Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to the reaction mixture.[2]

    • Stir the reaction vigorously at room temperature for approximately 20 minutes.[2][3]

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][2]

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Wash the solid residue with ethyl acetate and 2-propanol.[1][4]

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue can be further purified by extraction with ethyl acetate.[3][4]

Causality Behind Experimental Choices:

  • Catalyst Activation: The pre-stirring of Pd/C with the ammonium formate solution is a critical step to ensure the catalyst is active for the hydrogenation reaction.

  • Solvent System: The use of a mixed solvent system of 2-propanol and water facilitates the dissolution of both the organic substrate and the inorganic ammonium formate.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product, preventing over-reaction and the formation of byproducts.

Quantitative Data:

Starting MaterialProductCatalystHydrogen DonorSolventReaction TimeYield
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoateEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate10% Pd/CAmmonium formate2-Propanol/Water20 minutes92-95%

Yields are based on reported literature values and may vary depending on the specific reaction scale and conditions.[3][4]

Visualizing the Synthetic Workflow

G start Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate reduction Reduction (Pd/C, Ammonium Formate) start->reduction product Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate reduction->product

Caption: Synthesis of the core amino ester intermediate.

II. Application in Heterocyclic Synthesis: The Construction of the Quinazolinone Core

The strategic value of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is most evident in its role as a precursor to the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one ring system. This is a pivotal step in the total synthesis of Erlotinib.[1][4]

Cyclization with Formamide: A Direct and Efficient Approach

The reaction of the 2-amino ester with formamide serves as both a reactant and a solvent, providing the necessary one-carbon unit for the formation of the pyrimidinone ring of the quinazolinone.

Experimental Protocol: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Materials:

    • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

    • Formamide

    • Ammonium formate (optional, as reported in some modified procedures)[4]

  • Procedure:

    • Heat a mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and formamide.[1][4]

    • In some modified protocols, ammonium formate is added to the mixture.[4]

    • The reaction mixture is heated to a high temperature, typically between 160-165°C, under a nitrogen atmosphere.[4]

    • The reaction is stirred at this temperature for several hours (e.g., 2-8 hours).[2][4]

    • Monitor the reaction for the formation of the quinazolinone product by TLC.[1][2]

    • Upon completion, the reaction mixture is cooled, and cold water is added to precipitate the product.[4]

    • The precipitated solid is collected by filtration, washed with cold water, and dried.[4]

Causality Behind Experimental Choices:

  • High Temperature: The high reaction temperature is necessary to drive the cyclization and dehydration steps, leading to the formation of the stable quinazolinone ring.

  • Nitrogen Atmosphere: The use of an inert atmosphere prevents the oxidation of the starting materials and product at elevated temperatures.

  • Precipitation with Water: The product is significantly less soluble in water than the formamide solvent, allowing for its facile isolation by precipitation.

Visualizing the Cyclization Workflow

G start Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate cyclization Cyclization (Formamide, Heat) start->cyclization product 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one cyclization->product

Caption: Formation of the quinazolinone core.

III. The Benzamide Analogue: Synthesis and Potential Applications

While less documented in the context of Erlotinib synthesis, the titular compound, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide , can be readily synthesized and holds potential as a versatile intermediate in its own right. The presence of the primary amide offers different reactivity and solubility profiles compared to the ethyl ester, which can be advantageous in certain synthetic strategies.

Proposed Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

A straightforward approach to the synthesis of the benzamide would be the amidation of the corresponding ethyl ester.

  • Methodology: The amidation can be achieved by heating the Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with a suitable source of ammonia, such as a solution of ammonia in methanol, in a sealed reaction vessel. Alternatively, direct aminolysis with aqueous ammonia at elevated temperatures and pressures can be employed.

Potential Applications:

The 2-aminobenzamide scaffold is a recognized pharmacophore and a valuable building block for a variety of biologically active molecules.[5][6][7] Derivatives of 2-aminobenzamide have been investigated for their antimicrobial, antifungal, and anticancer properties.[8][9] The presence of both a hydrogen bond donor (the amino group) and acceptor (the amide carbonyl) in close proximity allows for diverse interactions with biological targets.[8]

IV. Analytical Characterization

The structural integrity of the synthesized intermediates must be confirmed through rigorous analytical characterization.

¹H-NMR Data for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.34-1.37triplet3HCH₃CH₂
3.43singlet6H2 x OCH₃
3.71-3.77multiplet4H2 x CH₂O
4.06-4.10multiplet4H2 x CH₂O
4.26-4.31quartet2HCH₂CH₃
5.65broad singlet2HNH₂
6.14singlet1HAromatic H
7.41singlet1HAromatic H

Data sourced from a modified synthesis of Erlotinib Hydrochloride.[4]

V. Conclusion

The 2-amino-4,5-bis(2-methoxyethoxy)phenyl scaffold, particularly in the form of its ethyl ester, is a high-value synthetic intermediate with proven utility in the synthesis of complex, biologically active heterocyclic molecules. The protocols outlined in this guide, derived from established literature, offer reliable and scalable methods for the preparation of this key building block. The inherent chemical functionalities of this scaffold, including the nucleophilic amino group and the readily modifiable ester or amide group, provide medicinal chemists with a versatile platform for the development of novel therapeutics. Further exploration of the benzamide derivative and other analogues is a promising avenue for the discovery of new chemical entities with therapeutic potential.

References

  • Modified Synthesis of Erlotinib Hydrochloride. PMC. Available from: [Link]

  • EP2411373B1 - Process for the preparation of erlotinib or its pharmaceutically acceptable salts thereof. Google Patents.
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. VJS. Available from: [Link]

  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C15H23NO6 | CID 11347513. PubChem. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available from: [Link]

  • (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. ResearchGate. Available from: [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. PMC. Available from: [Link]

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Methodological & Application

Application Note: Synthesis, Characterization, and Utility of 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2-Aminobenzamide (also known as anthranilamide) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and glycobiology. Its unique structural motif—an aniline amine positioned ortho to a primary carboxamide—makes it an ideal scaffold for synthesizing complex heterocycles like quinazolinones, which exhibit broad-spectrum pharmacological activities including antimicrobial, antihypertensive, and anticancer properties [1]. Beyond drug discovery, 2-aminobenzamide (2-AB) is the gold standard fluorophore for the derivatization and structural elucidation of N-linked glycans via hydrophilic interaction liquid chromatography (HILIC) and mass spectrometry [2].

This application note details a highly efficient, self-validating protocol for the synthesis of 2-aminobenzamide from isatoic anhydride, followed by a standardized methodology for its application in glycan labeling.

Mechanistic Pathway

The most atom-economical and scalable method for synthesizing 2-aminobenzamide involves the nucleophilic acyl substitution of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) with ammonia [1].

Causality of the Reaction: Isatoic anhydride possesses two electrophilic centers: the C-2 and C-4 carbonyls. The C-4 carbonyl is highly activated due to the adjacent electron-withdrawing oxygen and the ring strain of the oxazine system. Ammonia acts as a strong nucleophile, selectively attacking the C-4 carbonyl. This initiates a cascade reaction:

  • Nucleophilic Attack: Ammonia attacks the C-4 position, forming a tetrahedral intermediate.

  • Ring Opening: The carbon-oxygen bond cleaves, opening the heterocyclic ring.

  • Decarboxylation: The resulting carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation (loss of CO₂ gas), acting as the thermodynamic driving force that pushes the reaction to completion, yielding 2-aminobenzamide[3].

SynthesisMechanism A Isatoic Anhydride (Electrophilic Precursor) C Nucleophilic Attack at C-4 Carbonyl A->C B Ammonia (NH3) (Nucleophile) B->C D Ring Opening & Carbamic Acid Formation C->D E Decarboxylation (-CO2 Evolution) D->E F 2-Aminobenzamide (Target Product) E->F

Reaction mechanism workflow for 2-aminobenzamide synthesis from isatoic anhydride.

Experimental Protocol: Synthesis of 2-Aminobenzamide

This conventional heating protocol is favored over microwave-assisted methods for scale-up due to superior yield consistency and thermal control [1].

Materials and Reagents
  • Isatoic Anhydride: 1.0 equivalent (Precursor)

  • Aqueous Ammonia (25% w/w): 1.2 - 1.5 equivalents (Nucleophile)

  • Dimethylformamide (DMF): Reaction solvent

  • Ethanol / Deionized Water: For recrystallization and precipitation

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of isatoic anhydride in a minimal volume (approx. 15-20 mL) of DMF.

    • Expert Insight: DMF is chosen because it fully solubilizes the isatoic anhydride, ensuring a homogenous reaction environment that maximizes the collision frequency between the nucleophile and electrophile [3].

  • Addition of the Amine: Slowly add aqueous ammonia (12 mmol) dropwise to the stirring solution at room temperature.

    • Expert Insight: Dropwise addition prevents localized exothermic spikes and minimizes the formation of bis-amide side products.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80-100°C) for 2 to 4 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Additionally, the continuous evolution of CO₂ bubbles serves as a visual, real-time indicator of the decarboxylation step. The reaction is complete when gas evolution ceases.

  • Product Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of vigorously stirred ice-cold deionized water.

    • Expert Insight: The sudden shift in solvent polarity and temperature drastically reduces the solubility of 2-aminobenzamide, driving rapid and high-yield crystallization while keeping highly polar impurities dissolved in the aqueous DMF phase [3].

  • Isolation and Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake with cold water to remove residual DMF. Recrystallize the solid from hot ethanol to yield pure 2-aminobenzamide. Dry under vacuum at 40°C overnight.

Quantitative Data & Analytical Characterization

To validate the structural integrity of the synthesized 2-aminobenzamide, compare the isolated product against the following established physicochemical and spectral parameters [1]:

ParameterExpected Value / Spectral Assignment
Appearance White to off-white crystalline powder
Melting Point 108°C – 111°C
IR (KBr) νmax 3463, 3364, 3285 (NH/NH₂ stretches), 1638 (C=O amide) cm⁻¹
¹H-NMR (400 MHz, DMSO-d₆) δ 7.62 (1H, d), 7.21 (1H, t), 6.76 (1H, d), 6.59 (1H, t), 6.40 (2H, br s, Ar-NH₂), 7.76 (2H, br s, CONH₂) ppm
Mass Spectrometry (MS) m/z 136 [M]⁺

Application Workflow: 2-AB Fluorescent Labeling of N-Glycans

Once synthesized and purified, 2-aminobenzamide is widely utilized as a fluorescent tag for glycomics. The labeling occurs via reductive amination, where the primary amine of 2-AB reacts with the free reducing end of an enzymatically released glycan to form a Schiff base, which is subsequently reduced to a stable secondary amine[4].

Reductive Amination Protocol
  • Glycan Preparation: Enzymatically release N-glycans from the target glycoprotein (e.g., using PNGase F). Purify and completely dry the glycans (100 pmol – 50 nmol) using a centrifugal evaporator.

    • Expert Insight: The environment must be strictly anhydrous. Residual water hydrolyzes the Schiff base intermediate, severely depressing the labeling yield [4].

  • Reagent Formulation: Prepare a solvent mixture of Dimethyl Sulfoxide (DMSO) and Glacial Acetic Acid (3:7 v/v). Dissolve 5 mg of 2-AB dye in 100 µL of this mixture. Add this solution to 6 mg of a reducing agent (e.g., Sodium Cyanoborohydride or 2-picoline borane).

    • Causality: Acetic acid acts as an acid catalyst to protonate the glycan's carbonyl oxygen, enhancing its electrophilicity for 2-AB attack. The reductant selectively reduces the transient imine without reducing the open-chain aldehyde of the glycan [4].

  • Incubation: Add 5 µL of the labeling reagent to the dried glycans. Vortex to dissolve. Incubate in a dry heating block at 65°C for 2 to 3 hours [4]. Do not use a water bath, as condensation can introduce moisture.

  • Cleanup and Analysis: Remove excess unreacted 2-AB dye using solid-phase extraction (e.g., hydrophilic interaction cartridges). Elute the labeled glycans in water, ready for UHPLC-FLR/MS analysis [2].

GlycanLabeling Step1 1. N-Glycan Release (Enzymatic Deglycosylation) Step2 2. Sample Drying (Centrifugal Evaporation) Step1->Step2 Step3 3. Reagent Preparation (2-AB + Reductant in DMSO/AcOH) Step2->Step3 Step4 4. Reductive Amination (65°C for 2-3 hours) Step3->Step4 Step5 5. Post-Labeling Cleanup (SPE to remove excess dye) Step4->Step5 Step6 6. UHPLC-FLR/MS Analysis (Fluorescence Detection) Step5->Step6

Standard workflow for the fluorescent labeling of N-glycans using 2-aminobenzamide (2-AB).

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site International Journal of Molecular Sciences (via PMC/NIH)
  • Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling Agilent Technologies / LCMS.cz
  • An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applic
  • Product Guide for LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit Ludger Ltd.

Advanced Application Notes: Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2-Aminobenzamide (anthranilamide) derivatives are highly privileged scaffolds in medicinal chemistry. They serve as critical precursors for the synthesis of complex heterocyclic frameworks, most notably quinazolinones, and exhibit potent intrinsic biological activities, including class I histone deacetylase (HDAC) inhibition and antimicrobial efficacy.

Historically, synthesizing these derivatives relied on conventional convective heating, which is plagued by prolonged reaction times, high energy consumption, and the generation of unwanted thermal degradation byproducts. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric polarization, MAOS provides direct, volumetric heating to the reaction mixture, bypassing the thermal gradients of classical oil baths. This guide provides an in-depth, self-validating protocol for the MAOS of 2-aminobenzamides and their downstream applications, grounded in authoritative mechanistic insights.

Mechanistic Causality: The MAOS Advantage

The most efficient route to 2-aminobenzamide libraries involves the reaction of isatoic anhydride (ISA) with primary or secondary amines. The causality of this reaction is driven by the highly electrophilic nature of the C-4 carbonyl group on the ISA ring.

When subjected to microwave irradiation, the polar reagents and solvents rapidly align and realign with the oscillating electromagnetic field. This dielectric friction generates instantaneous, uniform heat. The amine (nucleophile) attacks the C-4 carbonyl, forming a transient tetrahedral intermediate. The intense, localized energy facilitates immediate ring-opening, which is rapidly followed by irreversible decarboxylation (loss of CO₂ gas) to yield the thermodynamically stable 2-aminobenzamide .

Expert Insight: While MAOS drastically accelerates the reaction kinetics for most derivatives, researchers must account for the thermodynamic stability of their specific target. Highly thermosensitive 2-aminobenzamide derivatives may undergo degradation under intense microwave fields, occasionally resulting in lower yields compared to gentle, conventional heating .

Mechanism ISA Isatoic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate (Ring Opening) ISA->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Decarboxylation Decarboxylation (Loss of CO2) Intermediate->Decarboxylation Thermal/MW Energy Product 2-Aminobenzamide Derivative (Target Scaffold) Decarboxylation->Product Product Formation

Mechanistic pathway of 2-aminobenzamide synthesis via isatoic anhydride ring-opening.

Quantitative Data: MAOS vs. Conventional Heating

To justify the transition from classical methods to MAOS, the following table summarizes the quantitative and qualitative differences observed during the synthesis of standard 2-aminobenzamide libraries.

Reaction ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Convection / ConductionDielectric Polarization
Temperature Profile Severe Thermal GradientsVolumetric, Uniform Heating
Average Reaction Time 2 to 16 hours2 to 10 minutes
Solvent Requirement High (e.g., Refluxing DMF)Minimal to Solvent-Free
Typical Yields 55% – 75%85% – 97%
Environmental Impact High (Prolonged energy use, VOCs)Low (Aligns with Green Chemistry)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where the operator can confirm success at each phase without waiting for final spectral analysis.

Protocol A: Microwave-Assisted Synthesis of 2-Aminobenzamides

Objective: Rapid generation of 2-aminobenzamide derivatives via ring-opening of isatoic anhydride.

Materials & Equipment:

  • Isatoic anhydride (1.0 mmol)

  • Primary/Secondary amine (e.g., 4-chloroaniline) (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (1 mL, only if reagents do not form a melt)

  • Dedicated microwave synthesizer (e.g., CEM Discover) with pressure-rated vials.

Step-by-Step Methodology:

  • Reagent Charging: Add isatoic anhydride (1.0 eq) and the amine (1.0 eq) into a 10 mL microwave-safe vial. Causality: A strict 1:1 stoichiometry prevents the formation of di-acylated side products.

  • Irradiation: Seal the vial and place it in the reactor. Irradiate at 140 W, maintaining a maximum temperature of 130 °C for 5 minutes.

  • Self-Validation Checkpoint 1 (In-Process): Monitor the real-time pressure curve on the reactor's software. A distinct pressure spike will occur within the first 2 minutes. This is the physical manifestation of CO₂ gas evolution, confirming that the decarboxylation step is actively proceeding.

  • Cooling & Precipitation: Allow the system to cool to room temperature via automated compressed air. Pour the crude mixture into 15 mL of crushed ice/water.

  • Self-Validation Checkpoint 2 (Post-Process): Perform Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:2) eluent. The complete disappearance of the highly UV-active isatoic anhydride spot (under 254 nm light) validates 100% conversion.

  • Purification: Filter the resulting precipitate and recrystallize from ethanol to afford the pure product.

Workflow Prep 1. Reagent Prep (ISA + Amine) MW 2. MW Irradiation (140 W, 5 min) Prep->MW Cool 3. Cooling (Room Temp) MW->Cool Purify 4. Purification (Recrystallization) Cool->Purify Analyze 5. Validation (NMR, IR, MS) Purify->Analyze

Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Protocol B: Downstream Conversion to Quinazolinones (AChE Inhibitors)

Objective: Utilize the synthesized 2-aminobenzamides to generate quinazolinone derivatives via a green, copper-catalyzed aerobic oxidative coupling .

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the synthesized 2-aminobenzamide (0.5 mmol), benzyl alcohol (2.5 mmol, 5.0 eq), CuI catalyst (20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 eq). Causality: This is a solvent-free reaction; the excess benzyl alcohol acts simultaneously as the reactant and the dielectric medium for microwave absorption.

  • Atmosphere Control: Purge the sealed vial with O₂ gas. Oxygen is the terminal oxidant required to regenerate the active Cu(II) species from Cu(I) during the catalytic cycle.

  • Irradiation: Irradiate the mixture at 130 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will exhibit a distinct color shift (typically from pale yellow to deep green/brown) as the copper catalyst cycles through its oxidation states.

  • Workup: Cool the vial, dissolve the crude mixture in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and isolate the quinazolinone via silica gel column chromatography.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site International Journal of Molecular Sciences, 2014, 15(3), 5115-5127. URL:[Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions RSC Advances, 2023, 13(39), 27657-27662. (Archived at PubMed Central) URL:[Link]

Application Note: Utilizing 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in the Synthesis of EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2)

Mechanistic Rationale & Structural Significance

In the landscape of targeted oncology, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Erlotinib represent a cornerstone therapy for non-small cell lung cancer (NSCLC) and pancreatic cancer [1]. The synthesis of these first-generation quinazoline-based TKIs relies heavily on highly functionalized pre-organized synthons.

2-Amino-4,5-bis(2-methoxyethoxy)benzamide serves as the critical late-stage intermediate in this pathway. Its structural features dictate both the synthetic efficiency and the final pharmacological profile of the drug:

  • The Ortho-Amino Benzamide Motif: This arrangement provides the exact regiochemistry required for a single-step cyclocondensation into the quinazolin-4(3H)-one core. The primary amine acts as the initial nucleophile, while the primary amide provides the nitrogen necessary for the pyrimidine ring closure.

  • The 2-Methoxyethoxy Solubilizing Groups: Positioned at the 4 and 5 positions of the benzamide (which become the 6 and 7 positions of the quinazoline), these flexible ether chains are critical for the final drug's aqueous solubility and its interaction with the solvent-exposed region of the EGFR ATP-binding pocket [2].

Synthetic Workflow & Pathway Visualization

The transformation of the benzamide intermediate into a potent kinase inhibitor is a three-step self-validating sequence: cyclocondensation, halogenative activation, and Nucleophilic Aromatic Substitution (SNAr).

G A 2-Amino-4,5-bis (2-methoxyethoxy) benzamide B 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one A->B Step 1: Formamide Cyclocondensation C 4-Chloro-6,7-bis (2-methoxyethoxy) quinazoline B->C Step 2: POCl3 Chlorination D Erlotinib (EGFR TKI) C->D Step 3: 3-Ethynylaniline SNAr Coupling

Synthetic pathway of Erlotinib from 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

Experimental Protocols: A Self-Validating System

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your process chemistry, the following protocols emphasize the causality behind the reaction conditions and the visual/analytical cues that validate each step.

Step 1: Cyclocondensation to Quinazolin-4(3H)-one

Causality: Formamide is utilized in vast excess as it serves a dual purpose: it acts as the high-boiling solvent and provides the single carbon atom (C2) needed to close the pyrimidine ring.

  • Reaction: Suspend 2-amino-4,5-bis(2-methoxyethoxy)benzamide (1.0 eq) in formamide (approx. 10 volumes).

  • Heating: Heat the mixture to 165 °C under a nitrogen atmosphere. The inert atmosphere prevents the oxidation of the electron-rich aniline precursor. Stir for 6 hours.

  • Validation & Workup: Monitor via TLC (DCM:MeOH 9:1). Upon consumption of the starting material, cool the reaction to room temperature. The self-validating nature of this step is the spontaneous precipitation of the product upon the slow addition of ice-cold water.

  • Isolation: Filter the resulting white/pale-yellow solid, wash extensively with water to remove residual formamide, and dry under vacuum at 60 °C.

Step 2: Halogenative Activation

Causality: The quinazolinone lactam is highly stable and must be activated for the final coupling. Phosphorus oxychloride (POCl3) is preferred over thionyl chloride (SOCl2) as it provides superior conversion rates. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination [3].

  • Reaction: Suspend the quinazolin-4(3H)-one intermediate (1.0 eq) in toluene (5 volumes). Add POCl3 (2.0 eq) and DMF (0.1 eq).

  • Heating: Reflux the mixture at 110 °C for 4 hours. The suspension will gradually become a homogeneous, dark solution as the chloro-product forms and dissolves.

  • Validation & Workup: Concentrate the mixture under reduced pressure to remove excess POCl3 (Critical safety step: unreacted POCl3 reacts violently with water). Quench the residue by pouring it onto crushed ice. Neutralize carefully with saturated aqueous NaHCO3 until pH 7-8 is reached.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Step 3: SNAr Coupling to Yield Erlotinib

Causality: The C4 position of the newly formed chloroquinazoline is highly electrophilic. Isopropanol (i-PrOH) is specifically chosen as the solvent because the resulting Erlotinib hydrochloride salt is poorly soluble in it. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for column chromatography [4].

  • Reaction: Suspend the 4-chloroquinazoline intermediate (1.0 eq) in isopropanol (10 volumes). Add 3-ethynylaniline (1.05 eq).

  • Heating: Heat to 85 °C and stir for 6 hours.

  • Validation & Workup: As the reaction progresses, Erlotinib hydrochloride will precipitate out of the hot isopropanol as a dense, crystalline solid.

  • Isolation: Cool the mixture to 5 °C, filter the precipitate, wash with cold isopropanol, and dry under vacuum to afford high-purity Erlotinib HCl.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters and expected analytical profiles for the three-step synthesis.

Reaction StepReagents & CatalystsTemp / TimeTarget IntermediateTypical YieldPurity (HPLC)
1. Cyclocondensation Formamide (solvent/reactant)165 °C / 6 h6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one85–90%>98.0%
2. Chlorination POCl3, DMF (cat.), Toluene110 °C / 4 h4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline75–80%>95.0%
3. SNAr Coupling 3-Ethynylaniline, i-PrOH85 °C / 6 hErlotinib Hydrochloride88–92%>99.5%

References

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI Molecules. Available at:[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: Solid-Phase Synthesis of EGFR-Targeted Quinazolinone Libraries Using 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Field: Combinatorial Chemistry, Solid-Phase Organic Synthesis (SPOS), Oncology Drug Discovery

Introduction and Strategic Rationale

The compound 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2), widely recognized in pharmacopeial standards as Erlotinib Impurity 14[1], is a highly privileged anthranilamide building block. While traditionally viewed as an intermediate or impurity in the solution-phase manufacturing of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib (Tarceva)[2], its bifunctional nature—possessing both a primary aromatic amine and a primary carboxamide—makes it an exceptional synthon for Solid-Phase Organic Synthesis (SPOS).

In modern oncology drug discovery, generating diverse libraries of 6,7-dialkoxyquinazolin-4(3H)-one derivatives is critical for Structure-Activity Relationship (SAR) profiling. By transitioning the cyclocondensation of this anthranilamide from solution-phase to a solid support, chemists can bypass laborious intermediate purifications, utilize excess reagents to drive reactions to completion, and automate library generation[3].

This application note details a validated, self-correcting SPOS protocol. We utilize a resin-bound aldehyde strategy where the target building block is introduced in the solution phase, condensing on-resin to form a dihydroquinazolinone, followed by on-resin aromatization and cleavage[4][5].

Mechanistic Pathway & Workflow Design

The "Resin-Bound Electrophile" Strategy

Attempting to anchor 2-Amino-4,5-bis(2-methoxyethoxy)benzamide directly to a resin via its primary amine or amide often leads to steric hindrance that prevents subsequent cyclization. Instead, our protocol reverses the paradigm: we anchor the electrophile (an aldehyde) to the solid support and introduce the anthranilamide in the fluid phase.

  • Imine Formation: The primary aromatic amine of the benzamide attacks the resin-bound aldehyde under mild acidic catalysis.

  • Intramolecular Cyclization: The adjacent primary amide acts as an internal nucleophile, attacking the imine carbon to form a resin-bound 2,3-dihydroquinazolin-4(1H)-one[5].

  • Oxidative Aromatization: A mild oxidant (DDQ) abstracts hydrogen, driving the system into a fully aromatic, stable quinazolin-4(3H)-one core[4].

G A Resin-Bound Aldehyde B Anthranilamide Addition A->B C Imine Intermediate B->C H+ catalysis D Intramolecular Cyclization C->D E Dihydroquinazolinone (On-Resin) D->E Aminal formation F DDQ Oxidation E->F G Quinazolinone Core F->G -2H

Figure 1: Mechanistic Pathway of On-Resin Cyclocondensation and Oxidation

Experimental Protocols

Materials and Reagents
  • Solid Support: Wang resin loaded with 4-carboxybenzaldehyde (Loading: 0.8 mmol/g). Rationale: Wang resin provides a robust linkage that withstands mild acid and oxidative conditions, cleaving cleanly with TFA to yield a carboxylic acid handle for further diversification.

  • Building Block: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2)[1][6].

  • Solvents & Reagents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Glacial Acetic Acid (AcOH), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Trifluoroacetic acid (TFA).

Step-by-Step Methodology

Step 1: Resin Swelling and Activation Causality: Polystyrene-based resins must be optimally solvated to expose internal reactive sites.

  • Transfer 1.0 g of 4-carboxybenzaldehyde-loaded Wang resin (0.8 mmol) to a solid-phase synthesis vessel equipped with a PTFE frit.

  • Add 15 mL of DCM/DMF (1:1 v/v) and agitate via gentle rotation for 45 minutes.

  • Drain the solvent.

Step 2: On-Resin Cyclocondensation Causality: Acetic acid acts as a Brønsted acid catalyst to activate the aldehyde without fully protonating the weakly nucleophilic aromatic amine.

  • Prepare a solution of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (1.14 g, 4.0 mmol, 5.0 eq) in 10 mL of anhydrous NMP.

  • Add 0.5 mL of glacial acetic acid to the solution.

  • Add the solution to the swollen resin.

  • Heat the vessel to 65°C and agitate for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with NMP (3 × 10 mL), MeOH (3 × 10 mL), and DCM (3 × 10 mL) to remove unreacted building block.

Step 3: Oxidative Aromatization Causality: The intermediate dihydroquinazolinone is susceptible to hydrolytic cleavage. Oxidation to the fully aromatic quinazolinone provides thermodynamic stability[4].

  • Swell the resin in 10 mL of DMF.

  • Add a solution of DDQ (0.54 g, 2.4 mmol, 3.0 eq) in 5 mL of DMF.

  • Agitate at room temperature for 4 hours. The resin will turn dark red/brown.

  • Drain and wash extensively with DMF (5 × 10 mL) until the filtrate is colorless, followed by DCM (5 × 10 mL). Dry the resin under vacuum.

Step 4: Cleavage from Solid Support

  • Treat the dried resin with 10 mL of a cleavage cocktail (TFA/H2O/Triisopropylsilane, 95:2.5:2.5 v/v).

  • Agitate for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin with an additional 5 mL of TFA and combine the filtrates.

  • Evaporate the volatiles under a stream of N2 and precipitate the crude 2-(4-carboxyphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one using cold diethyl ether.

Workflow R Wang Resin (Swelling) S1 Aldehyde Loading R->S1 S2 Add 2-Amino-4,5-bis (2-methoxyethoxy)benzamide S1->S2 NMP, AcOH, 65°C S3 DDQ Oxidation (Aromatization) S2->S3 DMF, RT S4 TFA Cleavage S3->S4 Wash & Dry P Target Quinazolinone Library S4->P Ether Precipitation

Figure 2: Solid-Phase Synthesis Workflow for Quinazolinone Core

Quantitative Optimization Data

To establish this protocol as a self-validating system, test cleavages were performed at Step 2 (Cyclocondensation) to optimize the formation of the dihydroquinazolinone intermediate before oxidation. The data below summarizes the effect of solvent and catalyst choices on resin-loading efficiency.

Table 1: Optimization of On-Resin Cyclocondensation

Solvent SystemCatalyst (v/v)Temp (°C)Time (h)Conversion (%)*Purity (LC-MS)
DMFNone802442%65%
DMF5% AcOH651678%82%
NMP5% AcOH651696% 94%
NMP/MeOH (1:1)5% AcOH651685%88%
DCM5% TFART2430%45% (Degradation)

*Conversion based on theoretical mass recovery after test cleavage and LC-MS integration at 254 nm. Insight: NMP is superior to DMF due to its higher boiling point and better swelling properties for PEG/Polystyrene resins at elevated temperatures. Strong acids (TFA) lead to premature cleavage from the Wang linker and degradation of the methoxyethoxy side chains.

Post-Cleavage Transformation to Erlotinib Analogues

The synthesized quinazolin-4(3H)-one core is the direct precursor to active EGFR inhibitors. To convert this library into Erlotinib analogues:

  • Chlorination: Treat the cleaved quinazolinone with Phosphorus Oxychloride (POCl3) and a catalytic amount of N,N-Dimethylaniline at 105°C for 4 hours to yield the 4-chloroquinazoline intermediate.

  • SNAr Coupling: React the 4-chloro derivative with various substituted anilines (e.g., 3-ethynylaniline for Erlotinib) in Isopropanol at reflux to yield the final active pharmaceutical ingredients (APIs).

References

  • Pharmaffiliates. "CAS No : 236750-62-2 | Product Name : 2-Amino-4,5-bis(2-methoxyethoxy)benzamide." Pharmaffiliates Catalog. Available at:[Link]

  • Veeprho. "Erlotinib Impurity 19 | CAS 236750-62-2." Veeprho Pharmaceuticals. Available at: [Link]

  • Cheng, R., et al. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties." IntechOpen, 2020. Available at: [Link]

  • Schuetznerova, E., et al. "Greening Solid-Phase Organic Synthesis: Environmentally Conscious Synthesis of Pharmaceutically Relevant Privileged Structures." The Journal of Organic Chemistry, ACS Publications, 2020. Available at:[Link]

Sources

Advanced UPLC-MS/MS Strategies for the Trace Analysis of Primary Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Primary aromatic amines (PAAs) are a class of chemical compounds characterized by an amine group attached to an aromatic ring. Widely utilized in the synthesis of azo dyes, pharmaceuticals, and polyurethane plastics, many PAAs are classified as known or suspected human carcinogens. Consequently, stringent global regulations govern their presence, such as the European Union Regulation (EU) No 10/2011, which restricts PAA migration from food contact materials (FCMs) to a detection limit of 0.002 mg/kg.

The trace analysis of PAAs presents unique analytical bottlenecks. Due to their high polarity and basicity, PAAs exhibit poor retention and severe peak tailing on traditional C18 stationary phases. Historically, analysts relied on ion-pairing reagents to improve retention; however, these reagents cause severe ion suppression in electrospray ionization (ESI) mass spectrometry. Modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) overcomes these limitations by utilizing orthogonal stationary phases (such as Pentafluorophenyl or Biphenyl) and dynamic Multiple Reaction Monitoring (dMRM) to achieve sub-ppb sensitivity[1][2].

Sample Preparation Workflows

Because PAAs exist in vastly different matrices—ranging from solid plastics to complex biological fluids—the sample preparation must be tailored to isolate the analytes while minimizing matrix-induced ion suppression.

SamplePrep Start Aromatic Amine Sample Matrix FCM Food Contact Materials (e.g., Polyamide) Start->FCM Bio Biological Fluids (e.g., Human Urine) Start->Bio Tex Textiles / Leather (Azo Dyes) Start->Tex Mig Migration in 3% Acetic Acid (2h @ 100°C) FCM->Mig Hyd Alkaline Hydrolysis (10M NaOH, 15h @ 95°C) Bio->Hyd Red Reductive Cleavage (Sodium Dithionite) Tex->Red Filt Filtration (0.2 µm) Mig->Filt Ext LLE with MTBE + Acidification Hyd->Ext SPE Solid-Phase Extraction (SPE Clean-up) Red->SPE UPLC UPLC-MS/MS Analysis (PFP / Biphenyl Column) Ext->UPLC Filt->UPLC SPE->UPLC

Figure 1: Decision tree for PAA sample preparation based on matrix type.

Protocol A: Migration Extraction for Food Contact Materials (FCMs)

This protocol simulates the leaching of PAAs from cooking utensils into acidic foods.

  • Simulant Exposure: Submerge the polyamide or polyurethane utensil in a 3% (w/v) aqueous acetic acid solution[1].

  • Thermal Incubation: Heat the sample at 100 °C for 2 hours to accelerate migration[1].

  • Internal Standard Addition: Transfer 10 mL of the extract to a volumetric flask and spike with an isotopically labeled internal standard (e.g., Aniline-d5) to a final concentration of 20 µg/kg[1]. Causality: Adding the IS prior to filtration corrects for any adsorptive losses on the filter membrane.

  • Filtration: Pass the extract through a 0.2 µm PTFE syringe filter directly into an LC vial for analysis[1].

Protocol B: Hydrolysis and LLE for Human Biomonitoring (Urine)

In biological systems, PAAs are rapidly metabolized and excreted as glucuronidated or acetylated conjugates.

  • Alkaline Hydrolysis: To 2 mL of human urine, add 10 M NaOH and incubate at 95 °C for 15 hours. Causality: This harsh alkaline environment cleaves the conjugate bonds, releasing the free primary aromatic amines for quantification[2].

  • Liquid-Liquid Extraction (LLE): Extract the target analytes using methyl-tert-butyl ether (MTBE)[2].

  • Acidification: Add 15 µL of 0.25 M HCl to the organic extract. Causality: Acidification protonates the amines, forming stable salts that prevent volatilization during the subsequent solvent evaporation step, thereby improving recovery[2].

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

Chromatographic & Mass Spectrometry Logic

Column Chemistry: The Role of π−π Interactions

To avoid MS-suppressing ion-pairing agents, the chromatographic separation must rely on alternative retention mechanisms. Utilizing a Pentafluorophenyl (PFP) or Biphenyl column introduces π−π and dipole-dipole interactions between the electron-rich aromatic rings of the PAAs and the stationary phase[1][2]. This provides superior retention for highly polar amines and allows for the baseline resolution of critical structural isomers (e.g., 2,4-diaminotoluene vs. 2,6-diaminotoluene).

Mass Spectrometry Optimization

Detection is performed in Electrospray Ionization positive mode (ESI+), taking advantage of the basic amine group to easily form [M+H]+ precursor ions. In the collision cell, the primary fragmentation pathways for PAAs typically involve the neutral loss of ammonia ( −17 Da, −NH3​ ) or a methyl group ( −15 Da, −CH3​ )[3].

MSWorkflow Inj Sample Injection Col Chromatographic Separation (π-π) Inj->Col ESI ESI+ Ionization [M+H]+ Col->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (MRM) Q2->Q3 Det Detector (Quantification) Q3->Det

Figure 2: Mechanistic pathway of PAA analysis from injection to tandem MS detection.

Self-Validating Instrumental Protocol

To ensure a self-validating system, the protocol relies on Isotope Dilution Mass Spectrometry (IDMS). By utilizing deuterated internal standards, the method automatically corrects for matrix-induced signal suppression and extraction inefficiencies.

UPLC Parameters:

  • Column: Biphenyl or PFP (100 mm × 2.1 mm, 1.7–5 µm)[1][2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 1.5 mins, re-equilibrate.

  • Flow Rate: 0.3 - 0.4 mL/min.

MS/MS Parameters (Dynamic MRM): Dynamic MRM (dMRM) is mandatory when analyzing >20 PAAs in a single run. dMRM only monitors specific transitions during the analyte's expected retention time window, maximizing dwell time and drastically improving the signal-to-noise ratio[1].

Table 1: Optimized MRM Transitions for Key PAAs

Note: The most intense transition is used for quantification, while the second is used for structural qualification.

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Typical Collision Energy (eV)
Aniline94.177.151.115 / 25
o-Toluidine108.191.165.115 / 30
4,4'-Methylenedianiline199.1106.193.120 / 35
Benzidine185.1168.192.120 / 40
o-Dianisidine245.1230.1202.115 / 30
Aniline-d5 (IS)99.182.154.115 / 25

Quantitative Validation Data

A robust UPLC-MS/MS method must demonstrate linearity, high recovery, and limits of quantification (LOQ) well below regulatory thresholds. The data below summarizes typical validation metrics achieved using the aforementioned protocols.

Table 2: Method Validation Summary across Matrices
MatrixTarget AnalyteLinear Dynamic RangeCorrelation Coefficient ( R2 )LODLOQRelative Recovery (%)
3% Acetic Acid (FCM Simulant) Aniline1.0 – 500 µg/kg> 0.995[1]0.1 µg/kg0.3 µg/kg94 – 102%
3% Acetic Acid (FCM Simulant) 4,4'-Methylenedianiline1.0 – 500 µg/kg> 0.995[1]0.05 µg/kg0.15 µg/kg96 – 105%
Human Urine o-Toluidine0.1 – 50 ng/mL> 0.999[2]0.025 ng/mL0.1 ng/mL75 – 114%[2]
Human Urine Benzidine0.1 – 50 ng/mL> 0.999[2]0.05 ng/mL0.2 ng/mL75 – 114%[2]

System Suitability and Quality Control: For every batch of 20 samples, inject a solvent blank, a matrix blank, and a known Quality Control (QC) standard. The signal-to-noise (S/N) ratio for the LOQ standard must be ≥10:1 , and the qualifier/quantifier ion ratio must be within ±20% of the reference standard to confirm analyte identity and rule out isobaric interference[3].

Sources

The Strategic Role of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core and the Advantage of Smart Substitution

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous approved and investigational drugs.[1][2] Its versatile biological activity, ranging from anticancer to anti-inflammatory and antiviral properties, makes it a focal point for drug discovery.[1][2] A key challenge in developing quinazoline-based therapeutics is optimizing their physicochemical properties, particularly aqueous solubility, which is crucial for bioavailability. The strategic incorporation of solubilizing groups is therefore a critical aspect of molecular design.

This guide focuses on the application of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide , a highly functionalized aniline derivative, as a precursor for the synthesis of 6,7-disubstituted quinazolinones. The two methoxyethoxy side chains are not merely passive substituents; they are intentionally designed to enhance the solubility of the resulting heterocyclic compounds and their downstream products.[3] This is particularly relevant in the synthesis of tyrosine kinase inhibitors, such as Erlotinib, where this substitution pattern is a key feature for improving the drug's pharmacokinetic profile.[3]

This document provides a detailed exploration of the synthesis of heterocyclic compounds from this advanced building block, offering both high-level application notes and detailed, actionable protocols for the research scientist.

Application Notes: Strategic Approaches to Quinazolinone Synthesis

The conversion of 2-aminobenzamides into quinazolin-4(3H)-ones is a fundamental transformation in heterocyclic chemistry. The reaction involves the introduction of a one-carbon unit that forms the C2 position of the quinazoline ring. The choice of this "C1 synthon" and the reaction conditions can be tailored to achieve specific synthetic goals.

Classical and Modern Methodologies for Cyclization

A variety of reagents can serve as the one-carbon source for the cyclization of 2-aminobenzamides. These include, but are not limited to:

  • Formamide: In what is often considered a classical approach, heating a 2-aminobenzamide derivative in formamide at elevated temperatures provides the corresponding quinazolin-4(3H)-one.[4] This method is straightforward and effective, though it often requires high temperatures.

  • Orthoformates: Triethyl orthoformate, in the presence of an acid catalyst or upon heating, can efficiently cyclize 2-aminobenzamides. This method is widely used in the synthesis of quinazoline derivatives.

  • Dimethylformamide (DMF): More contemporary methods have utilized DMF not only as a solvent but also as a C1 synthon, often in the presence of a catalyst.[3]

  • Aldehydes: Condensation with various aldehydes, followed by an oxidative cyclization, allows for the introduction of a substituent at the 2-position of the quinazolinone ring in a single pot.

The selection of the appropriate method will depend on the desired substitution pattern at the 2-position, the scale of the reaction, and the available laboratory equipment. For the synthesis of an unsubstituted quinazolinone (where the 2-position is a C-H bond), formamide or triethyl orthoformate are excellent choices.

The Physicochemical Impact of Methoxyethoxy Side Chains

The two 2-methoxyethoxy groups at the 4- and 5-positions of the starting benzamide play a crucial role in the properties of the resulting quinazoline derivatives. These polyether-like chains disrupt the crystal lattice of the planar aromatic system, which can significantly increase solubility in both aqueous and organic media.[3][5] This enhanced solubility is beneficial not only for the final bioactive molecule but also during the synthetic process, as it can prevent precipitation and lead to cleaner reactions and simpler purifications. Furthermore, these side chains can influence the pharmacokinetic properties of a drug, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one from readily available starting materials.

Protocol 1: Synthesis of 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide

This protocol outlines the synthesis of the key nitro-intermediate. The amidation of the corresponding carboxylic acid is a crucial step.

Reaction Scheme:

Protocol 1 2-nitro-4,5-bis(2-methoxyethoxy)benzoic_acid 2-Nitro-4,5-bis(2-methoxyethoxy)benzoic Acid Intermediate Acyl Chloride Intermediate 2-nitro-4,5-bis(2-methoxyethoxy)benzoic_acid->Intermediate 1. SOCl2, DMF (cat.) 2. NH3 (aq) SOCl2 SOCl2 Ammonia NH3 (aq) Product 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide Intermediate->Product

Caption: Synthesis of the nitro-benzamide precursor.

Materials:

  • 2-Nitro-4,5-bis(2-methoxyethoxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-nitro-4,5-bis(2-methoxyethoxy)benzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench with ice-cold aqueous ammonia.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-nitro-4,5-bis(2-methoxyethoxy)benzamide, which can be purified by recrystallization if necessary.

Protocol 2: Reduction of the Nitro Group to Synthesize 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

This protocol details the catalytic hydrogenation of the nitro group to the corresponding amine.

Reaction Scheme:

Protocol 2 Nitro_Compound 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide Amino_Compound 2-Amino-4,5-bis(2-methoxyethoxy)benzamide Nitro_Compound->Amino_Compound Ethanol, RT H2_PdC H2, Pd/C

Caption: Catalytic hydrogenation to the aminobenzamide.

Materials:

  • 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-nitro-4,5-bis(2-methoxyethoxy)benzamide (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask and purge the flask with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-4,5-bis(2-methoxyethoxy)benzamide, which is often used in the next step without further purification.

Protocol 3: Cyclization to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol describes the final cyclization step to form the quinazolinone ring system. This procedure is adapted from the cyclization of the corresponding ethyl benzoate.[4]

Reaction Scheme:

Protocol 3 Amino_Benzamide 2-Amino-4,5-bis(2-methoxyethoxy)benzamide Quinazolinone 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one Amino_Benzamide->Quinazolinone Heat (e.g., 165-170 °C) Formamide Formamide

Caption: Cyclization to the quinazolinone core.

Materials:

  • 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

  • Formamide

  • Acetonitrile

  • Diethyl ether

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • A solution of 2-amino-4,5-bis(2-methoxyethoxy)benzamide (1.0 eq) in formamide is heated to 165-170 °C under a nitrogen atmosphere.[4]

  • The reaction is monitored by HPLC or TLC until the starting material is no longer detectable.[4]

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of diethyl ether.[4]

  • The crude product is collected by filtration and can be further purified by trituration in boiling acetonitrile.[4]

  • After cooling, the purified product is collected by filtration and dried under reduced pressure to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one as a white powder.[4]

Data Summary

The following table summarizes the key transformations and expected outcomes based on literature for similar compounds.

Step Starting Material Product Key Reagents Typical Yield Reference
1 2-Nitro-4,5-bis(2-methoxyethoxy)benzoic acid2-Nitro-4,5-bis(2-methoxyethoxy)benzamideSOCl₂, NH₃ (aq)Good to ExcellentGeneral Method
2 2-Nitro-4,5-bis(2-methoxyethoxy)benzamide2-Amino-4,5-bis(2-methoxyethoxy)benzamideH₂, Pd/CHigh[3]
3 2-Amino-4,5-bis(2-methoxyethoxy)benzamide6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneFormamide~84% (for benzoate)[4]

Conclusion

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a strategically designed building block that facilitates the synthesis of advanced heterocyclic compounds, particularly quinazolinones with enhanced solubility. The methoxyethoxy side chains are a key feature that addresses one of the common challenges in drug development. The synthetic routes to this intermediate and its subsequent cyclization are robust and adaptable, providing a reliable platform for the generation of diverse libraries of potentially bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage this valuable scaffold in their drug discovery and development endeavors.

References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available from: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available from: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO Brazil. Available from: [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Effect of Polymer Side Chains on Drug Delivery Properties for Cancer Therapy. PubMed. Available from: [Link]

Sources

The Strategic Role of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in Modern Drug Discovery: Application Notes and Protocols for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identifying a Privileged Scaffold in Oncology Research

In the landscape of modern drug discovery, particularly within oncology, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of targeted therapeutics. "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" and its related chemical cousins, the corresponding nitrile and ester derivatives, have emerged as pivotal building blocks in the construction of a class of potent anti-cancer agents known as tyrosine kinase inhibitors (TKIs). The strategic placement of an amino group ortho to a carbonyl-containing functionality, coupled with the solubilizing methoxyethoxy side chains, renders this scaffold ideal for the synthesis of the quinazoline core, a common feature in many approved TKI drugs.

This technical guide provides an in-depth exploration of the application of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and its analogs as key intermediates. We will delve into the synthetic rationale, provide detailed, field-tested protocols for its use, and present its significant role in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their own research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" is crucial for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 236750-62-2[1][2]
Molecular Formula C13H20N2O5[1][2]
Molecular Weight 284.31 g/mol [1]
Appearance White powder[2]
Purity Typically >98%[2]
Storage Room temperature[2]

The Quinazoline Core: A Gateway to Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved TKI drugs, including Erlotinib, Gefitinib, and Lapatinib.[3] These drugs function by competitively inhibiting the binding of ATP to the kinase domain of growth factor receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4][5] The synthesis of this critical quinazoline core often begins with an appropriately substituted 2-aminobenzamide, 2-aminobenzonitrile, or 2-aminobenzoic acid ester.[6][7][8]

The subject of this guide, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, and its derivatives are particularly well-suited for this purpose. The ortho-amino group and the benzamide (or nitrile/ester) functionality provide the necessary reactive handles for the cyclization reaction that forms the pyrimidine ring of the quinazoline system. The two methoxyethoxy side chains at the 4 and 5 positions are crucial for modulating the solubility and pharmacokinetic properties of the final drug molecule.

Application in the Synthesis of Erlotinib: A Detailed Protocol

Erlotinib (marketed as Tarceva®) is a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[9] The synthesis of Erlotinib provides a quintessential example of the utility of 2-amino-4,5-bis(2-methoxyethoxy) derivatives. The following protocols detail the key synthetic transformations starting from the ester and nitrile analogs of the title compound.

Part 1: Synthesis of the Quinazolinone Core

The initial step involves the cyclization of the 2-amino-substituted benzene ring to form the quinazolinone core. This is typically achieved by reacting the 2-amino intermediate with a source of one carbon, such as formamide or formamidine acetate.

Protocol 1: Cyclization of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate [10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (1 equivalent) and ammonium formate (0.2 equivalents).

  • Solvent Addition: Add formamide (1.5 mL per gram of starting material) to the flask.

  • Reaction Conditions: Heat the stirred mixture to 160-165°C under a nitrogen atmosphere for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture and add cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry in an oven. The filtrate can be extracted with chloroform, and the organic extracts washed with brine, dried over sodium sulfate, and concentrated to yield additional product.

Protocol 2: Cyclization from 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile [11]

While the benzamide can also be used, the benzonitrile derivative provides a more direct route to the 4-aminoquinazoline scaffold.

  • Formamidine Formation: React 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) to yield N'-[2-cyano-4,5-bis(2methoxyethoxy)phenyl]-N,N-dimethylformamidine.[3]

  • Cyclization with 3-Ethynylaniline: The resulting formamidine is then directly coupled with 3-ethynylaniline in the presence of an acid catalyst to form the Erlotinib free base.[3][11]

Synthesis_Workflow cluster_start Starting Intermediates cluster_core Quinazoline Core Formation cluster_activation Activation cluster_final Final Product 2-Amino-4,5-bis(2-methoxyethoxy)benzoate 2-Amino-4,5-bis(2-methoxyethoxy)benzoate 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one 2-Amino-4,5-bis(2-methoxyethoxy)benzoate->6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one Cyclization (Protocol 1) 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Erlotinib Erlotinib 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile->Erlotinib Direct Coupling (Protocol 2) 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one->4-chloro-6,7-bis(2-methoxyethoxy)quinazoline Chlorination 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline->Erlotinib Substitution with 3-ethynylaniline

Caption: Synthetic workflow for Erlotinib synthesis.

Part 2: Activation and Final Coupling

The quinazolinone core is then activated for the final coupling step.

Protocol 3: Chlorination of the Quinazolinone [9]

  • Reaction Setup: Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in a suitable solvent such as toluene.

  • Chlorinating Agent: Add a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Reaction Conditions: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

  • Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Protocol 4: Synthesis of Erlotinib [9]

  • Reaction Setup: Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in an aqueous acidic medium.

  • Nucleophilic Substitution: Add 3-ethynylaniline to the suspension.

  • Reaction Conditions: Heat the mixture to approximately 30-40°C.

  • Isolation and Purification: The product, Erlotinib, can be isolated by filtration and purified by recrystallization.

Broader Applications and Future Perspectives

The utility of 2-aminobenzamide and its derivatives extends beyond the synthesis of Erlotinib. The same fundamental synthetic strategies can be adapted to produce other quinazoline-based kinase inhibitors. For instance, intermediates with different substitution patterns on the 2-aminobenzamide core are used in the synthesis of Gefitinib and Lapatinib.[5][12]

The modular nature of this synthetic approach allows for the generation of libraries of novel quinazoline derivatives for screening against various kinase targets. By modifying the substituents on the starting 2-aminobenzamide and the aniline coupling partner, a wide range of chemical space can be explored, potentially leading to the discovery of new and more potent kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP EGFR->ATP Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates ADP ADP ATP->ADP Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and inhibition by Erlotinib.

Conclusion

"2-Amino-4,5-bis(2-methoxyethoxy)benzamide" and its nitrile and ester analogs are invaluable intermediates in the field of drug discovery, particularly for the synthesis of quinazoline-based tyrosine kinase inhibitors. Their well-defined reactivity and strategic functionalization make them ideal starting points for the construction of complex and potent therapeutic agents like Erlotinib. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these versatile building blocks in their pursuit of novel and life-saving medicines.

References

  • WO2010017387A2 - Lapatinib intermediates - Google P
  • Erlotinib-Impurities - Pharmaffiliates. (URL: [Link])

  • US4109093A - Process for making 2-(4'-aminophenyl)
  • Intermediates of Gefitinib | Manufacturers | Suppliers | India - Manus Aktteva Biopharma LLP. (URL: [Link])

  • CN103360369A - Erlotinib, and preparation method of new intermediate of erlotinib - Google P
  • Process and intermediates for the preparation of lapatinib - Patent CN-104418845-B. (URL: [Link])

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)
  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • The synthesis of 5‐amino‐2‐ether‐benzamide derivatives 4 a–g and 5 a–c. - ResearchGate. (URL: [Link])

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (URL: [Link])

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. (URL: [Link])

  • Lapatinib-impurities - Pharmaffiliates. (URL: [Link])

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[13][14]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC. (URL: [Link])

  • Modified Synthesis of Erlotinib Hydrochloride - PMC. (URL: [Link])

  • Optimizing Gefitinib for Toxicity Reduction and Dual-Route Administration: A Structure–Property–Toxicity Analysis - ResearchGate. (URL: [Link])

  • Patent of Fresenius Kabi Oncology Ltd.Novel intermediates and process for the preparation of lapatinib and……. | New Drug Approvals. (URL: [Link])

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (URL: [Link])

  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC. (URL: [Link])

  • Synthesis of quinazolines - Organic Chemistry Portal. (URL: [Link])

  • Chemical structures of (A) lapatinib and (B) neratinib. Modeled... - ResearchGate. (URL: [Link])

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Troubleshooting & Optimization

Common side reactions in 2-aminobenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Aminobenzamide Synthesis . As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure high-yield, high-purity generation of 2-aminobenzamide and its derivatives.

Core Mechanistic Workflows & Causality

The most robust and widely utilized pathway for synthesizing 2-aminobenzamide relies on the reaction between isatoic anhydride and ammonia (or a primary amine)[1].

The Causality of the Reaction: The reaction initiates via a nucleophilic attack by the amine on the highly electrophilic C-4 carbonyl carbon of the isatoic anhydride ring. This triggers a ring-opening sequence, followed by the rapid expulsion of carbon dioxide (decarboxylation) to yield the desired 2-aminobenzamide[1].

However, this pathway is inherently susceptible to competitive side reactions. The moment 2-aminobenzamide is formed, it exposes a primary aniline group. This newly formed aniline is itself a nucleophile. If the local concentration of the starting amine drops, or if the initial reaction is too slow, the product will attack unreacted isatoic anhydride, forming a dianthranoyl compound (dimerization) [2]. Additionally, the anhydride is highly sensitive to moisture, leading to premature hydrolysis into anthranilic acid[2]. Furthermore, 2-aminobenzamide readily condenses with aldehydes to form quinazolinones—a reaction that is often a deliberate next step, but acts as a parasitic side reaction if aldehyde impurities are present[3][4].

G IA Isatoic Anhydride (Starting Material) Target 2-Aminobenzamide (Desired Product) IA->Target + Amine - CO2 Dimer Dianthranoyl Impurity (Dimerization) IA->Dimer Anthranilic Anthranilic Acid (Hydrolysis) IA->Anthranilic + H2O - CO2 Amine Amine / NH3 (Nucleophile) Amine->Target Target->Dimer + Excess IA (Slow Rxn) Quinazolinone Quinazolinone (Condensation) Target->Quinazolinone + Aldehyde Water H2O (Moisture) Water->Anthranilic Aldehyde Aldehydes (Impurities) Aldehyde->Quinazolinone

Reaction pathways of 2-aminobenzamide synthesis and its primary side reactions.

Quantitative Troubleshooting Data

To effectively troubleshoot, we must look at the quantitative impact of specific reaction conditions on the product distribution. The table below summarizes how specific operational errors shift the mechanistic pathway toward side products, and the authoritative mitigation strategies required to correct them.

Reaction ConditionTarget YieldDimer ImpurityHydrolysis ProductMechanistic Mitigation Strategy
Stoichiometric (1:1), Batch Addition 70-75%15-20%<5%The aniline product outcompetes the depleted amine. Fix: Use a slight excess of amine (1.1–1.2 eq) and add the anhydride portion-wise[2].
Excess Amine (1.2 eq), Portion-wise 90-95% <2% <2% Optimal Condition: Maintains a high concentration of the primary nucleophile throughout the reaction[2].
Aqueous Ammonia (Excess), Reflux 85-90%~5%5-10%High heat drives amidation but also accelerates water's nucleophilic attack. Fix: Control temperature strictly between 60-70°C[2].
Moisture present in DMF solvent <50%~5%>40%Water cleaves the anhydride ring before amidation can occur. Fix: Use strictly anhydrous solvents and oven-dried glassware[2].

Self-Validating Experimental Protocol

A protocol is only scientifically sound if it acts as a self-validating system—meaning the procedure includes built-in analytical checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Optimized Synthesis of 2-Aminobenzamide from Isatoic Anhydride

  • Step 1: System Dehydration (Checkpoint 1)

    • Action: Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours.

    • Validation: Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is strictly <100 ppm. This eliminates the anthranilic acid hydrolysis pathway[2].

  • Step 2: Nucleophile Preparation

    • Action: In an oven-dried, round-bottom flask purged with inert gas (N2 or Ar), prepare a solution of the primary amine or ammonia (1.2 equivalents) in the anhydrous DMF.

  • Step 3: Controlled Electrophile Addition (Checkpoint 2)

    • Action: Add isatoic anhydride (1.0 equivalent) to the amine solution portion-wise over 30 minutes.

    • Validation: Monitor the internal temperature. The reaction is exothermic. Maintain the temperature between 60-70°C[2]. If the temperature drops below 60°C, the reaction slows, allowing the formed 2-aminobenzamide to act as a nucleophile, increasing dimer formation.

  • Step 4: Reaction Monitoring (Checkpoint 3)

    • Action: Stir the mixture for 2-4 hours.

    • Validation: Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane eluent. The reaction is complete only when the high-Rf spot (isatoic anhydride) completely disappears, leaving the highly polar, lower-Rf 2-aminobenzamide spot[1][2].

  • Step 5: Quenching and Isolation

    • Action: Cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the crude product. Collect via vacuum filtration and wash with cold water[1].

    • Validation: If TLC of the crude solid shows a faint dimer impurity, recrystallize immediately from an ethanol/water mixture. The dimer is significantly less soluble in cold ethanol than the monomer.

Frequently Asked Questions (FAQs)

Q: My reaction stalled, and TLC shows a significant amount of unreacted isatoic anhydride. Should I just increase the heat? A: No. Increasing the heat indiscriminately will likely drive the remaining isatoic anhydride to react with your already-formed product, creating the dianthranoyl dimer[2], or cause thermal degradation. A stalled reaction usually indicates that your primary amine has been depleted (either through evaporation or side reactions). The correct mitigation is to cool the reaction, add an additional 0.1–0.2 equivalents of the amine, and resume controlled heating.

Q: I am trying to synthesize a quinazolinone downstream, but my 2-aminobenzamide intermediate keeps forming a complex mixture. Why? A: 2-Aminobenzamide is highly reactive toward aldehydes, leading to rapid condensation into quinazolinones[3][4]. If you are seeing a complex mixture during the intermediate stage, your reaction environment likely contains trace aldehydes (e.g., from degraded solvents or impure reagents). Ensure your solvents are freshly distilled. If quinazolinone is your ultimate target, consider a one-pot multicomponent reaction (MCR) using a catalyst, which bypasses the need to isolate the sensitive 2-aminobenzamide intermediate entirely[3].

Q: Can I use microwave-assisted synthesis to speed up the amidation? A: Yes. Microwave irradiation at up to 140°C for 4–10 minutes significantly accelerates the nucleophilic attack[2]. Because the reaction is completed in minutes rather than hours, the residence time is drastically reduced, which kinetically starves the slower dianthranoyl dimerization side reaction, often resulting in a cleaner crude profile[5].

References

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PMC.
  • Technical Support Center: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. Benchchem.
  • An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applications. Benchchem.
  • CS-[BiC-PiC]-NiCl 4 : a green and effective heterogeneous catalyst for one-pot synthesis of 2,3-dihydroquinazolin-4(1 H )-one derivatives. RSC Advances.
  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Publishing.

Sources

Technical Support Center: Purification of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2)[1].

As a critical intermediate in the synthesis of the EGFR inhibitor Erlotinib (Tarceva)[2], achieving high purity (>99%) of this compound is paramount. However, its unique structural features—specifically the electron-rich aniline moiety and the two highly flexible methoxyethoxy ether chains—make its recrystallization notoriously challenging. The ether chains dramatically increase solubility in organic solvents and lower the crystallization propensity, frequently leading to "oiling out" (liquid-liquid phase separation) rather than true crystallization.

SynthesisContext Node1 Precursor 4,5-bis(2-methoxyethoxy) -2-nitrobenzonitrile Node2 Target Intermediate 2-Amino-4,5-bis(2-methoxyethoxy) benzamide Node1->Node2 Reduction & Hydration Node3 API Erlotinib (Tarceva) Node2->Node3 Cyclization & Coupling

Erlotinib synthesis pathway highlighting the target intermediate.

Core Methodology: Solvent / Anti-Solvent Recrystallization

To overcome the high solubility induced by the dual PEG-like chains, a binary solvent system is required.3[3] provides the optimal thermodynamic gradient for this molecule[4].

Quantitative Process Parameters

Table 1: Solvent System Selection & Causality

ComponentChemical ChoiceVolume RatioMechanistic Purpose (Causality)
Solvent Ethyl Acetate (EtOAc)5 - 7 VolProvides high solubility at 60°C due to moderate polarity, allowing for a concentrated solution that limits mother liquor losses.
Anti-Solvent Heptane / Hexane3 - 5 VolForces supersaturation. The non-polar nature effectively counters the solubility of the methoxyethoxy chains at lower temperatures.
Scavenger Activated Carbon5% w/wAdsorbs oxidized quinone-imine impurities generated by the electron-rich aniline group during heating.
Step-by-Step Validated Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

  • Inertion & Charging: Purge the crystallization vessel with Nitrogen ( N2​ ). Charge the crude 2-amino-4,5-bis(2-methoxyethoxy)benzamide and 6 volumes of EtOAc.

  • Dissolution: Heat the suspension to 60–65°C under continuous stirring.

    • Validation Check: The solution must become transparent (ignoring color). If particulate matter persists after 15 minutes at 65°C, it indicates inorganic salts or catalyst carryover, not product.

  • Decolorization (Optional but Recommended): Add 5% w/w activated carbon. Stir at 60°C for 15–20 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-heated Celite pad into a clean, N2​ -purged receiving vessel. Wash the filter cake with 1 volume of hot EtOAc.

    • Causality: Removing insoluble particulates eliminates heterogeneous nucleation sites that cause uncontrolled, premature crystallization (crashing out), which traps impurities in the crystal lattice.

  • Anti-Solvent Addition: Maintain the filtrate at 50–55°C. Slowly add Heptane dropwise until the solution reaches the cloud point (slight, persistent turbidity).

  • Seeding & Aging: Stop Heptane addition. Add 0.5% w/w pure seed crystals of the target compound. Age the mixture at 50°C for 1 hour.

    • Validation Check: A distinct, uniform crystal bed should begin to form. The turbidity must transition from a "milky" emulsion to distinct solid particles.

  • Cooling Profile: Cool the slurry to 0–5°C at a strict linear rate of 0.1 to 0.2 °C/min.

  • Isolation: Filter the slurry under vacuum. Wash the cake with 2 volumes of pre-chilled (0°C) EtOAc/Heptane (1:1 v/v). Dry under vacuum at 40°C until constant weight.

Troubleshooting Guides & FAQs

TroubleshootingTree Start Recrystallization Issue Issue1 Oiling Out (Phase Separation) Start->Issue1 Issue2 Dark/Brown Crystals (Oxidation) Start->Issue2 Issue3 Low Yield (<60%) Start->Issue3 Sol1 Lower anti-solvent temp & add seeds Issue1->Sol1 Sol2 Use N2 atmosphere & Activated Carbon Issue2->Sol2 Sol3 Increase Heptane ratio & Cool to 0-5°C Issue3->Sol3

Troubleshooting logic tree for common recrystallization failures.

Q1: My product "oils out" at the bottom of the flask instead of forming crystals. Why does this happen, and how do I fix it?

The Science: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the concentration of the anti-solvent forces the solute out of solution at a temperature higher than the melting point of the solute-solvent mixture. The two flexible methoxyethoxy chains on this benzamide severely depress its melting point in solution and increase the entropic barrier to forming a rigid crystal lattice. The Fix:

  • Lower the Cloud Point Temperature: Do not add Heptane at 65°C. Cool the EtOAc solution to 45–50°C before beginning the anti-solvent addition.

  • Bypass the Nucleation Barrier: The moment the first sign of turbidity appears, stop adding Heptane. Add seed crystals immediately and hold the temperature steady for 1–2 hours. The seeds provide a thermodynamic template, forcing the oil molecules to align into a solid lattice rather than aggregating as a liquid phase.

Q2: The isolated crystals have a dark brown or purple discoloration. How can I achieve the expected off-white product?

The Science: The molecule contains a highly electron-rich primary aniline ( NH2​ attached to an aromatic ring with electron-donating alkoxy groups). Anilines are notoriously susceptible to auto-oxidation at elevated temperatures when exposed to atmospheric oxygen, forming highly colored quinone-imine trace impurities. The Fix:

  • Exclude Oxygen: Ensure the entire recrystallization (especially the dissolution phase at 60°C) is conducted under a strict Nitrogen or Argon blanket.

  • Scavenge Impurities: Implement Step 3 of the core protocol. Activated carbon is highly effective at trapping these large, conjugated oxidized byproducts.

Q3: My purity is excellent (>99%), but my yield is consistently below 60%. How do I minimize product loss in the mother liquor?

The Science: The dual ether chains make this compound exceptionally soluble, even in moderately polar environments. If the final solvent composition is too rich in EtOAc, or the final temperature is too high, a significant portion of the product remains dissolved. The Fix: Check your final solvent ratio and cooling profile against Table 2. Ensure you are pushing the EtOAc:Heptane ratio closer to 1:1 by the end of the crystallization, and ensure the slurry is aged at 0–5°C for at least 2 hours to reach thermodynamic equilibrium before filtration.

Table 2: Optimized Cooling & Anti-Solvent Addition Profile

Process PhaseTemperatureAction / AdditionTarget State
Phase 1 60°CDissolution in 6 Vol EtOAcClear Solution
Phase 2 50°CAdd 2 Vol HeptanePre-Cloud Point
Phase 3 50°CAdd Seed Crystals (0.5%)Seed Bed Established
Phase 4 50°C 20°CCool at 0.1°C/minPrimary Crystallization
Phase 5 20°CAdd 2 Vol Heptane (Slowly)Drive Yield
Phase 6 20°C 0°CCool at 0.1°C/min & AgeMaximum Recovery

References

  • CN107337648A - A kind of method for synthesizing Tarceva. Google Patents. 2[2]

  • CN107445907A - The method of prepare compound. Google Patents.3[3]

  • Supporting Information: Light-fuelled nitro-reduction via cascaded reactions. Royal Society of Chemistry (RSC). 4[4]

  • Erlotinib-Impurities / 2-Amino-4,5-bis(2-methoxyethoxy)benzamide Specifications. Pharmaffiliates. 1[1]

Sources

Technical Support Center: Impurity Profiling of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the impurity profiling of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS 236750-62-2). Often cataloged as Erlotinib Impurity 14 or Impurity 19, this compound is a critical, polar process-related intermediate formed during the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind chromatographic behaviors, providing you with self-validating methodologies and robust troubleshooting logic grounded in Quality by Design (QbD) principles [3].

Analytical Workflow Architecture

The structural divergence between the highly polar benzamide intermediate (MW 284.31) and the hydrophobic Erlotinib API (MW 393.44) requires a meticulously designed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow.

Impurity_Profiling_Workflow Sample API Sample Prep (Erlotinib + Impurities) HPLC RP-HPLC Separation (C18, Gradient pH 3.1) Sample->HPLC 10 µL Injection UV PDA Detection (245 nm - 254 nm) HPLC->UV Optical Split MS LC-MS/MS (ESI+, m/z 285.1 [M+H]+) HPLC->MS Mass Split Data Data Integration & QbD Analysis UV->Data MS->Data Result Impurity Quantification (CAS 236750-62-2) Data->Result

Caption: Analytical workflow for the detection and quantification of Erlotinib process impurities via RP-HPLC-PDA-MS.

Standardized RP-HPLC Methodology

This protocol is engineered as a self-validating system . You must pass the System Suitability Test (SST) before any sample data is considered reliable.

Causality-Driven Experimental Design
  • Causality of pH Selection (pH 3.1): 2-Amino-4,5-bis(2-methoxyethoxy)benzamide contains a primary aromatic amine. Operating at a mobile phase pH of 3.1 ensures this amine remains fully protonated. This prevents secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica-based C18 stationary phase, which is the primary cause of asymmetric peak tailing in basic impurities [1], [2].

  • Causality of Gradient Elution: An isocratic method would either result in the polar benzamide eluting in the void volume or the hydrophobic Erlotinib retaining for hours. A gradient starting at 80% aqueous phase selectively retains the benzamide, while the ramp to 80% organic modifier effectively elutes the API [1].

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Phase A: Prepare a 0.01 M Potassium dihydrogen phosphate buffer. Adjust to pH 3.1 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Phase B: HPLC-grade Acetonitrile.

  • System Equilibration: Purge the Shim-pack GIST C18 column (or equivalent 250 x 4.6 mm, 5 µm) with 80% Phase A / 20% Phase B at 1.0 mL/min until the baseline stabilizes (approx. 30 minutes) [1], [5].

  • Self-Validating System Suitability Test (SST): Inject a resolution standard containing 0.1% benzamide impurity and 0.1% Erlotinib lactam impurity spiked into the API.

    • Validation Gate: The system is validated only if the resolution ( Rs​ ) between the benzamide and lactam peaks is ≥2.0 , and the tailing factor ( Tf​ ) for the benzamide peak is ≤1.5 . If these fail, abort the run and proceed to the troubleshooting guide.

  • Sample Analysis: Inject 10 µL of the sample (prepared in diluent matching initial mobile phase conditions). Monitor the eluent at 245 nm [3].

Quantitative Data Summaries

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column C18 (250 x 4.6 mm, 5 µm)Provides necessary hydrophobic retention for the API.
Mobile Phase A Phosphate buffer (pH 3.1)Protonates the primary amine on the benzamide impurity.
Mobile Phase B AcetonitrileLower viscosity and better selectivity than methanol [2].
Flow Rate 1.0 - 1.2 mL/minBalances resolution with backpressure limits [5].
Detection PDA at 245 nmOptimal UV absorption maximum for the quinazoline/benzamide chromophores[3].
Column Temp 40°CReduces mobile phase viscosity and stabilizes retention times[2].

Table 2: Method Validation Metrics (ICH Q2(R2) Guidelines) [5]

MetricValue for Benzamide ImpurityAcceptance Criteria
Limit of Detection (LOD) 0.01 - 0.02 µg/mLSignal-to-Noise (S/N) > 3
Limit of Quantitation (LOQ) 0.03 - 0.05 µg/mLSignal-to-Noise (S/N) > 10
Linearity ( R2 ) > 0.999> 0.995 over 0.1% to 1.0% range
Method Precision (%RSD) < 1.5%< 5.0% for impurity profiling
Recovery (Accuracy) 98.5% - 101.2%90% - 110% at LOQ level

Troubleshooting Guide

When the self-validating SST fails, use the following logical matrix to diagnose and resolve the issue.

Troubleshooting_Logic Issue Issue: Poor Resolution (Benzamide vs. Lactam Impurity) Cause1 Root Cause: Suboptimal pH (Amine not fully protonated) Issue->Cause1 Cause2 Root Cause: Fast Gradient (Co-elution of polar species) Issue->Cause2 Sol1 Action: Adjust Buffer to pH 3.1 (Suppresses silanol interactions) Cause1->Sol1 Sol2 Action: Decrease Initial Organic Ramp Rate Cause2->Sol2 Verify System Suitability: Confirm Rs > 2.0 Sol1->Verify Sol2->Verify

Caption: Logical troubleshooting matrix for resolving benzamide impurity co-elution.

Q: My benzamide impurity peak is exhibiting severe tailing ( Tf​ > 2.0). How do I fix this?

A: Peak tailing for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is almost always driven by secondary interactions between its amine group and the stationary phase.

  • Verify pH: Ensure your aqueous buffer is exactly pH 3.1. If the pH drifts higher, the amine begins to deprotonate, interacting with free silanols[2].

  • Buffer Capacity: Ensure your phosphate buffer concentration is adequate (at least 10 mM) to resist pH changes when mixed with the sample diluent.

  • Column Age: If the pH is correct, the C18 column's endcapping may be degraded. Replace the column.

Q: The retention time of the benzamide impurity is drifting earlier with each injection.

A: This indicates a failure in column equilibration or temperature control. The polar benzamide is highly sensitive to the initial aqueous ratio. Ensure your column oven is strictly maintained at 40°C, as ambient temperature fluctuations alter the partitioning thermodynamics [2]. Additionally, ensure a minimum of 5 column volumes of the initial gradient composition are pumped between runs.

Frequently Asked Questions (FAQs)

Q: How does the benzamide impurity structurally relate to the Erlotinib lactam impurity?

A: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is the direct synthetic precursor to the Erlotinib lactam impurity (6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one). During synthesis, the benzamide undergoes cyclization with a formamide source at elevated temperatures to form the quinazolinone ring [4]. Because they are sequential intermediates, they often co-exist in crude API batches, making their baseline chromatographic resolution a critical quality attribute.

Q: Why do we use a Quality by Design (QbD) approach for this method?

A: Traditional "One Factor at a Time" (OFAT) method development cannot account for interaction effects between variables (e.g., how pH impacts gradient slope). By using a QbD approach—such as a Central Composite Design—we establish a "Design Space." Operating within this space guarantees that minor routine variations in flow rate or pH will not compromise the resolution of the benzamide impurity, ensuring a highly robust, stability-indicating method [3].

Q: Can I use LC-MS/MS to orthogonally validate the presence of this impurity?

A: Yes. For orthogonal validation, transfer the method to an LC-MS compatible system by swapping the non-volatile phosphate buffer for a volatile buffer like 0.1% Formic Acid (which provides a similar pH of ~2.7). In positive Electrospray Ionization (ESI+), the 2-Amino-4,5-bis(2-methoxyethoxy)benzamide will present a distinct [M+H]+ precursor ion at m/z 285.1.

References

  • Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib ResearchGate URL:[Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY- INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF ERLOTINIB IMPURITIES BY QbD APPROACH Rasayan Journal of Chemistry URL:[Link]

  • DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ERLOTINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOS Journal of Xi'an Shiyou University URL:[Link]

Stability of "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions, grounding our advice in established chemical principles and regulatory expectations for pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: My assay results for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide are inconsistent when using acidic mobile phases for chromatography. What could be the cause?

A1: Inconsistent assay results with acidic mobile phases often point to on-column or pre-analysis degradation of your analyte. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, being a benzamide derivative, is susceptible to acid-catalyzed hydrolysis. The amide bond can be cleaved under acidic conditions, leading to the formation of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid and ammonia.[1][2][3]

Causality: The mechanism of acid-catalyzed amide hydrolysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[2][4] A water molecule can then attack this carbon, leading to a tetrahedral intermediate that eventually breaks down to form the corresponding carboxylic acid and amine (or in this case, ammonia).[4][5] The rate of this hydrolysis is dependent on the acid concentration and temperature.

Troubleshooting Steps:

  • pH Control: If possible, adjust the pH of your mobile phase to a less acidic range (e.g., pH 4-6) to slow down the hydrolysis.

  • Temperature: Ensure your samples and mobile phases are kept at a controlled, cool temperature to minimize degradation.

  • Run Time: Shorter chromatographic run times can reduce the compound's exposure to acidic conditions.

  • Sample Preparation: Prepare your samples in a neutral or slightly acidic buffer and analyze them as quickly as possible.

Q2: I've observed a significant decrease in the parent peak of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and the appearance of a new peak in my HPLC chromatogram after treating my sample with a strong base. What is happening?

A2: The observation of a decreasing parent peak and the emergence of a new peak upon treatment with a strong base is a classic sign of base-catalyzed hydrolysis. The amide bond of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is being cleaved, resulting in the formation of a carboxylate salt (the sodium or potassium salt of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid) and ammonia.[1]

Causality: In basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[4]

Troubleshooting Steps:

  • Confirm Degradant Identity: Use techniques like LC-MS to identify the mass of the new peak and confirm if it corresponds to the expected hydrolyzed product.

  • pH Adjustment: If your experimental conditions allow, neutralize the solution to a pH range of 6-8 to prevent further degradation.[6]

  • Forced Degradation Study: If the goal is to study degradation, this observation is expected. You can proceed to quantify the degradation and characterize the degradant as part of a forced degradation study.[7][8]

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] The FDA and ICH provide guidelines for these studies.[7][9][10]

Issue: No significant degradation is observed under mild acidic or basic stress conditions.

Potential Cause & Solution:

The stability of the benzamide functional group can vary. If you do not observe degradation (typically aiming for 5-20% degradation), you may need to employ more stringent conditions.[7]

Workflow for Optimizing Stress Conditions:

Caption: Workflow for optimizing forced degradation conditions.

Experimental Protocols

Protocol 1: Acidic Hydrolysis Stress Testing

Objective: To evaluate the stability of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide under acidic conditions.

Materials:

  • 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide in a suitable solvent (e.g., a small amount of acetonitrile or methanol, then dilute with water).

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours.[6]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equal volume of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis Stress Testing

Objective: To assess the stability of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide under basic conditions.

Materials:

  • 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • HPLC grade water and acetonitrile

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide as described in Protocol 1.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equal volume of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by a validated stability-indicating HPLC method.

Degradation Pathways

The primary degradation pathway for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide under both acidic and basic conditions is hydrolysis of the amide bond.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A 2-Amino-4,5-bis(2-methoxyethoxy)benzamide B Protonated Amide (Intermediate) A->B + H+ C Tetrahedral Intermediate B->C + H2O D 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid + NH4+ C->D E 2-Amino-4,5-bis(2-methoxyethoxy)benzamide F Tetrahedral Intermediate E->F + OH- G 2-Amino-4,5-bis(2-methoxyethoxy)benzoate + NH3 F->G

Caption: Hydrolysis pathways of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

Summary of Stability Profile

ConditionExpected Degradation ProductKey Factors Influencing Degradation RateRecommended Mitigation
Acidic (pH < 6) 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid & Ammonium saltLow pH, High Temperature, Extended Exposure TimeMaintain pH in the 6-8 range, control temperature, minimize analysis time.
Basic (pH > 8) Salt of 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid & AmmoniaHigh pH, High Temperature, Extended Exposure TimeMaintain pH in the 6-8 range, control temperature.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • ICH Drug Stability Testing Guidelines | PDF - Scribd. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing - ECA Academy. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]

  • Benzamide hydrolysis in strong acids : The last word - Semantic Scholar. [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms - Canadian Science Publishing. [Link]

  • Mechanism of hydrolysis of benzamide - Filo. [Link]

  • Acidic and Basic Amide Hydrolysis // - ResearchGate. [Link]

  • mechanism of amide hydrolysis - YouTube. [Link]

  • 21.7: Chemistry of Amides. [Link]

  • A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media - Canadian Science Publishing. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. [Link]

  • Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC. [Link]

  • CAS#:574738-66-2 | 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid | Chemsrc. [Link]

Sources

Technical Support Center: Hydrolysis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists working with 2-Amino-4,5-bis(2-methoxyethoxy)benzamide , a critical intermediate and potential impurity in the synthesis of EGFR inhibitors like Erlotinib.

Converting this primary benzamide to its corresponding benzoic acid (2-amino-4,5-bis(2-methoxyethoxy)benzoic acid) presents unique mechanistic challenges. The presence of sensitive ether linkages and an ortho-amino group requires precise control over reaction conditions to prevent degradation and ensure high yields.

Mechanistic Workflow & Decision Tree

The diagram below illustrates the troubleshooting logic and causal relationships used to optimize this specific hydrolysis transformation.

HydrolysisOptimization Start 2-Amino-4,5-bis(2-methoxyethoxy)benzamide Hydrolysis Optimization AcidRoute Acid-Catalyzed Pathway (e.g., HCl, HBr) Start->AcidRoute BaseRoute Base-Catalyzed Pathway (e.g., NaOH, KOH) Start->BaseRoute AcidRisk Critical Risk: Ether Cleavage (Loss of methoxyethoxy groups) AcidRoute->AcidRisk High Temp / Strong Acid BaseRisk Challenge: Slow Kinetics (Due to ortho-amino deactivation) BaseRoute->BaseRisk Standard Aqueous Reflux BaseSolution Optimization: High-boiling solvent (Ethylene glycol, 150°C, N2 atm) BaseRisk->BaseSolution Overcome Steric/Electronic Barrier Isolation Workup: Adjust pH to ~3.5-4.0 (Precipitate Zwitterion) BaseSolution->Isolation Product Pure 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid Isolation->Product

Figure 1: Decision tree for optimizing 2-amino-4,5-bis(2-methoxyethoxy)benzamide hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the hydrolysis of this specific benzamide so slow under standard aqueous conditions? A1: The difficulty arises from a combination of steric and electronic effects. The ortho-amino group donates electron density into the aromatic ring via resonance, which significantly reduces the electrophilicity of the amide carbonyl carbon. This makes nucleophilic attack by hydroxide ions highly unfavorable. Standard amide hydrolysis already requires harsh conditions ()[1], but ortho-substituted benzamides are exceptionally resistant to cleavage ()[2].

Q2: Can I use strong acids (e.g., concentrated HBr or HI) to accelerate the reaction? A2: No. While acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen (making it a better electrophile), using strong acids at elevated temperatures will result in ether cleavage . The methoxyethoxy groups will be cleaved to yield phenol derivatives, destroying the integrity of the Erlotinib precursor scaffold. Base-catalyzed hydrolysis is strictly required to preserve these ether bonds.

Q3: My reaction mixture turns dark brown/black during base hydrolysis at high temperatures. What is happening? A3: The free aniline (amino group) is highly susceptible to oxidation at elevated temperatures (>100 °C), leading to the formation of dark-colored polymeric byproducts. To prevent this, the reaction must be thoroughly degassed and run under a strict inert atmosphere (Nitrogen or Argon).

Q4: How do I efficiently isolate the product from the basic aqueous mixture? A4: The product, 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid, is an anthranilic acid derivative. It is amphoteric, meaning it forms a highly soluble sodium salt in basic conditions and a soluble hydrochloride salt in strongly acidic conditions. To isolate the product, you must carefully adjust the pH to its isoelectric point (pI) . Anthranilic acid derivatives typically have a pI around 3.4 to 4.0 ()[3]. At this pH, the molecule exists primarily as a neutral zwitterion, which has the lowest aqueous solubility and will precipitate out of solution ()[4].

Standard Operating Procedure (SOP): Optimized Base-Catalyzed Hydrolysis

This self-validating protocol utilizes a high-boiling solvent to overcome the activation energy barrier while protecting the sensitive functional groups.

Reagents:

  • 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (1.0 eq)

  • Potassium Hydroxide (KOH), pellets (5.0 eq)

  • Ethylene glycol (Solvent, 10 mL/g of substrate)

  • Aqueous HCl (6M, for pH adjustment)

Step-by-Step Methodology:

  • Setup & Degassing: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the benzamide substrate in ethylene glycol. Add KOH pellets. Purge the system with Nitrogen for 15 minutes to displace oxygen.

  • High-Temperature Hydrolysis: Heat the mixture to 140–150 °C under continuous Nitrogen flow. Causality Check: Ethylene glycol is chosen because its high boiling point allows the reaction to reach the necessary thermal activation energy that standard aqueous systems (~100 °C) cannot achieve.

  • Reaction Monitoring: Maintain the temperature for 12–16 hours. The reaction's progress is a self-validating system: you can confirm the cleavage of the amide bond by testing the evolution of ammonia gas at the top of the condenser using damp red litmus paper (it will turn blue as ammonia is released).

  • Cooling & Dilution: Once ammonia evolution ceases, cool the dark solution to room temperature. Dilute the mixture with an equal volume of distilled water.

  • Isoelectric Precipitation (Critical Step): Place the flask in an ice bath. Slowly add 6M HCl dropwise while monitoring the pH with a calibrated pH meter. Stop the addition when the pH reaches 3.5 – 4.0 . A thick, off-white precipitate of the zwitterionic benzoic acid will form.

  • Isolation: Stir the suspension at 0–5 °C for 1 hour to maximize crystallization. Filter the solid under vacuum, wash thoroughly with ice-cold water (to remove ethylene glycol and KCl salts), and dry under vacuum at 50 °C.

Quantitative Data: Comparison of Hydrolysis Conditions

The table below summarizes the empirical outcomes of various hydrolysis conditions, demonstrating why the high-temperature basic route is the optimal path.

Hydrolysis ConditionTemp (°C)Time (h)Ether Cleavage RiskAniline Oxidation RiskEstimated Yield
10% NaOH (Aqueous)100>48LowModerate< 30% (Incomplete)
20% KOH in Ethylene Glycol 150 14 Low High (if no N₂) > 85% (Optimized)
Conc. HCl (Aqueous)10024ModerateLow~ 50%
Conc. HBr / HI120<12VERY HIGH Low< 10% (Degradation)

References

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry URL:[Link]

  • Benzamide hydrolysis in strong acids — The last word ResearchGate URL:[Link]

  • Adsorbed Anthranilic Acid Molecules Cause Charge Reversal of Nonionic Micelles Langmuir (PubMed / NIH) URL:[Link]

  • Tuning intermicellar potential of Triton X-100– anthranilic acid mixed micelles Pramana - Journal of Physics (Indian Academy of Sciences) URL:[Link]

Sources

Cleavage of methoxyethoxy groups during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges associated with the cleavage of methoxyethoxy-based protecting groups.

In organic synthesis and drug development, "methoxyethoxy groups" primarily refer to two distinct protective applications:

  • 2-Methoxyethoxymethyl (MEM) Ethers: Widely utilized to protect hydroxyl groups (-OH) during multi-step syntheses[1].

  • (Methoxyethoxy)ethyl (MEE) Esters: Highly hydrophilic groups used to protect the C-terminus of carboxylic acids, particularly in complex glycopeptide synthesis[2].

Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-yielding, chemoselective deprotections.

Part 1: Mechanistic Insights (The "Why")

To successfully troubleshoot an experiment, you must understand the underlying physical chemistry. The MEM group is not cleaved by simple hydrolysis; it is engineered to undergo bidentate chelation [3].

When a Lewis acid (such as Zn²⁺, Ti⁴⁺, or Ce³⁺) is introduced, it coordinates simultaneously to the two oxygen atoms of the methoxyethoxymethyl tail[1]. This chelation withdraws electron density from the acetal carbon, drastically weakening the C–O bond. The methoxyethanol leaving group is expelled, generating a highly reactive oxocarbenium intermediate that is subsequently trapped by water to release the free alcohol and formaldehyde[4].

MEM_Mechanism A MEM-Protected Alcohol (R-O-MEM) B Bidentate Chelate (with Zn²⁺, Ti⁴⁺, Ce³⁺) A->B Lewis Acid C Oxocarbenium Intermediate B->C - Methoxyethanol D Free Alcohol (R-OH) + Formaldehyde + Methoxyethanol C->D H₂O (Hydrolysis)

Mechanistic pathway of MEM ether cleavage driven by bidentate Lewis acid coordination.

Part 2: Troubleshooting Guides & FAQs

Q: My MEM ether cleavage using ZnBr₂ is incomplete and stalls at 50% conversion. What is going wrong? A: Moisture is the most common culprit. Strong Lewis acids like ZnBr₂ and TiCl₄ require strictly anhydrous conditions[1]. Even trace amounts of water in your solvent will competitively bind the Lewis acid, preventing the necessary bidentate coordination with the MEM group. Actionable Fix: Flame-dry your glassware, use freshly distilled anhydrous CH₂Cl₂, and ensure your argon/nitrogen line is dry.

Q: I need to cleave a MEM ether, but my molecule has highly acid-sensitive groups (THP, MOM, acetals). How can I achieve orthogonal deprotection? A: Switch from harsh Lewis acids to Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile[5]. Unlike ZnBr₂, this method operates under mild, neutral conditions and actively utilizes the water of hydration to trap the intermediate[4]. It selectively cleaves MEM ethers while leaving THP, MOM, BOM, TBS, and benzylidene acetals completely intact[5].

Q: I am synthesizing a complex glycopeptide and using a (methoxyethoxy)ethyl (MEE) ester to protect the C-terminus. Chemical cleavage degrades my carbohydrate moiety. What are my options? A: Utilize enzymatic hydrolysis. MEE esters are highly hydrophilic, making them excellent substrates for lipases (e.g., Lipase M from Mucor javanicus) or Papain[2]. This allows for selective C-terminal deprotection at pH 6.6 and 37 °C, completely preserving sensitive O-glycosidic bonds and N-terminal protecting groups (like Fmoc or Boc)[2].

Troubleshooting_Workflow Start Issue: Incomplete MEM Cleavage CheckReagent Which Reagent is in use? Start->CheckReagent ZnBr2 ZnBr₂ or TiCl₄ CheckReagent->ZnBr2 CeCl3 CeCl₃·7H₂O CheckReagent->CeCl3 FixZn Moisture poisoning. Ensure strictly anhydrous conditions. Dry solvent & reagents. ZnBr2->FixZn Stalled reaction FixCe Insufficient activation. Add catalytic NaI. Ensure active reflux in MeCN. CeCl3->FixCe Slow kinetics Success Complete Conversion FixZn->Success FixCe->Success

Decision tree for troubleshooting stalled MEM ether cleavage reactions.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the workup phase until the validation step (e.g., TLC monitoring) confirms completion.

Protocol A: Classic Anhydrous Cleavage (ZnBr₂ or TiCl₄)

Best for: Robust substrates lacking highly acid-sensitive functional groups[3].

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Reaction: Dissolve the MEM-protected alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Activation: Add anhydrous ZnBr₂ (5.0 to 10.0 equiv) or TiCl₄ (3.0 equiv) in one portion at 0 °C[3].

  • Validation: Stir and allow to warm to room temperature. Monitor by TLC (typically Hexanes/EtOAc). The reaction is self-validating when the higher-Rf starting material spot completely disappears (usually 2–10 hours).

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract 3x with CH₂Cl₂, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Mild, Hydrated Cleavage (CeCl₃·7H₂O)

Best for: Complex molecules with orthogonal protecting groups (THP, MOM, TBS)[5].

  • Preparation: Dissolve the MEM-protected alcohol (1.0 equiv) in reagent-grade acetonitrile (0.1 M concentration). Anhydrous conditions are not required[4].

  • Activation: Add CeCl₃·7H₂O (0.5 equiv). To accelerate the reaction, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv)[6].

  • Reaction: Heat the mixture to a gentle reflux (approx. 82 °C).

  • Validation: Monitor by TLC. Cleavage is typically rapid and quantitative within 1 to 3 hours[5].

  • Workup: Cool to room temperature, dilute with distilled water, and extract 3x with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Enzymatic Cleavage of MEE Esters

Best for: Peptide and glycopeptide synthesis requiring extreme chemoselectivity[2].

  • Preparation: Dissolve the MEE-protected glycopeptide in a 10% methanolic buffer solution (0.2 M phosphate buffer, pH 6.6)[2].

  • Enzyme Addition: Add Lipase M (from Mucor javanicus) or Papain (approx. 10-20% w/w relative to substrate)[2].

  • Incubation: Incubate at 37 °C with gentle orbital shaking.

  • Validation: Monitor by HPLC or LC-MS until the MEE ester mass is fully converted to the free carboxylic acid (typically 24–48 hours).

  • Workup: Filter the mixture through a Celite pad to remove the enzyme, acidify slightly if necessary, and purify via preparative reverse-phase HPLC.

Part 4: Quantitative Data Presentation

To assist in selecting the optimal cleavage conditions for your specific synthetic route, consult the comparative data table below:

Cleavage ReagentEquivalentsSolvent & TempReaction TimeTolerated Functional GroupsPrimary Drawback
ZnBr₂ 5.0 - 10.0 eqAnhydrous CH₂Cl₂, RT2 - 10 hAcetates, Benzyl, AllylFails with strict steric hindrance; requires absolute absence of moisture.
TiCl₄ 3.0 eqAnhydrous CH₂Cl₂, 0 °C30 minAcetates, BenzylHighly corrosive; less selective than ZnBr₂, can cleave other ethers.
CeCl₃·7H₂O 0.5 eqAcetonitrile, Reflux1 - 3 hTHP, MOM, BOM, TBS, Acetals, PMBRequires heating (reflux conditions).
Lipase M / Papain CatalyticpH 6.6 Buffer, 37 °C24 - 48 hO-Glycosidic bonds, N-Fmoc, N-BocOnly applicable to MEE esters; slow reaction kinetics.

Part 5: References

  • A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile (Sabitha et al., 2001). Organic Letters, American Chemical Society. URL: [Link]

  • Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain (Eberling et al., 1996). The Journal of Organic Chemistry, American Chemical Society. URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Aminobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 2-nitrobenzamides to 2-aminobenzamides (anthranilamides). While this transformation seems like a textbook nitro reduction, the presence of the ortho-amide group introduces unique chemoselectivity and solubility challenges.

This guide is engineered to move beyond generic protocols. Here, we dissect the mechanistic causality behind reaction failures, provide self-validating experimental workflows, and outline data-driven troubleshooting strategies to maximize your isolated yields.

Mechanistic Pathways & Common Pitfalls

To troubleshoot a failing reaction, we must first understand the mechanistic journey of the substrate. The reduction of a nitro group to an amine is not a single step; it is a cascade of electron transfers and protonations passing through nitroso and hydroxylamine intermediates.

When the rate of hydrogen transfer is outpaced by side reactions, or when the workup conditions are too harsh, the 2-aminobenzamide product is lost to dimerization or hydrolysis.

Pathway Nitro 2-Nitrobenzamide Nitroso Nitroso Intermediate Nitro->Nitroso + 2H Acid Anthranilic Acid (Byproduct) Nitro->Acid Hydrolysis Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + 2H Azo Azo/Azoxy Dimers (Impurity) Nitroso->Azo Condensation Amine 2-Aminobenzamide (Target) Hydroxyl->Amine + 2H Hydroxyl->Azo Amine->Acid Hydrolysis

Mechanistic pathway of 2-nitrobenzamide reduction highlighting desired amine and side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows 100% conversion, but my isolated yield is <40%. Where is my product?

Causality: 2-Aminobenzamide is highly polar and amphoteric. The combination of the hydrogen-bond donating amine and the primary amide gives it significant aqueous solubility. If you perform a standard aqueous workup using non-polar solvents (like hexanes or pure dichloromethane), the product will remain partitioned in the aqueous layer. Solution: Saturate your aqueous phase with NaCl (salting out) and extract with a highly polar organic solvent mixture, such as Ethyl Acetate containing 10–20% THF. Alternatively, continuous liquid-liquid extraction is highly recommended for large-scale batches.

Q2: I am seeing significant amounts of anthranilic acid instead of 2-aminobenzamide. Why?

Causality: The primary amide group in 2-nitrobenzamide is highly susceptible to hydrolysis, yielding 2-nitrobenzoic acid or anthranilic acid (2-aminobenzoic acid). This occurs when strongly acidic (e.g., refluxing SnCl₂/HCl) or strongly basic conditions are used during the reduction or workup. Solution: Utilize neutral or buffered reduction conditions. The Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides a mildly acidic, buffered environment (pH ~5-6) that activates the iron surface for electron transfer without hydrolyzing the amide[1].

Q3: My starting material has a halogen (e.g., 4-chloro-2-nitrobenzamide). Catalytic hydrogenation gives a dehalogenated byproduct. How do I prevent this?

Causality: Palladium on Carbon (Pd/C) is notorious for hydrodehalogenation. Palladium readily inserts into the C-X bond via oxidative addition, followed by hydrogenolysis, stripping the halogen off your aromatic ring. Solution: Switch your catalyst to Platinum on Carbon (Pt/C), which has a drastically lower propensity for C-X insertion. Alternatively, bypass catalytic hydrogenation entirely and use the chemoselective Fe/NH₄Cl chemical reduction[1].

Q4: The reaction stalls, and the mixture turns deep orange/red. What is happening?

Causality: The orange/red color indicates the formation of azo or azoxy dimers. This happens when the rate of hydrogen transfer is too slow, allowing the nitroso and hydroxylamine intermediates to undergo bimolecular condensation. Solution: This is a mass-transfer limitation. Ensure vigorous agitation (stirring at >800 RPM). If you are using a hydrogen balloon, upgrade to a Parr shaker or autoclave at 40–50 psi to increase dissolved H₂ concentration[2].

Comparative Data for Reduction Strategies

Selecting the right reduction method is critical. Below is a quantitative comparison of standard methodologies used for 2-nitrobenzamide reduction.

Reduction MethodReagents & ConditionsChemoselectivity (Halogens/Alkenes)Typical YieldMechanistic Pros & Cons
Catalytic Hydrogenation 10% Pd/C, H₂ (1-4 atm), MeOH, RT[2]Poor (Cleaves C-Cl, C-Br, reduces alkenes)85–95%Pro: Cleanest workup (just filtration).Con: Requires specialized pressure equipment; prone to dehalogenation.
Mild Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °C[1]Excellent (Leaves halogens and alkenes intact)75–90%Pro: Highly chemoselective; cheap reagents.Con: Generates colloidal iron sludge that complicates filtration.
Transfer Hydrogenation Co Nanoparticles, Benzyl Alcohol, 140 °C[3]Moderate60–95%Pro: Avoids H₂ gas; utilizes alcohols as H-donors.Con: High temperatures required; catalyst preparation is complex.
Metal-Free Reduction B₂pin₂, KOtBu, Isopropanol, RT[4]Good (Tolerates cyano, alkynyl groups)70–85%Pro: Completely metal-free; mild conditions.Con: B₂pin₂ is expensive for large-scale scale-up.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific quality control (QC) checks to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Catalytic Hydrogenation (Best for Unfunctionalized Substrates)

Mechanism: Heterogeneous surface catalysis where H₂ and the nitro compound adsorb onto the Pd surface, undergoing sequential hydride transfers.

  • Setup: In a Parr hydrogenation bottle or a heavy-walled round-bottom flask, dissolve 2-nitrobenzamide (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5–10 mol% of palladium) under a blanket of inert gas (Nitrogen or Argon) to prevent solvent ignition[2].

  • Purge: Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure complete displacement of oxygen.

  • Reaction: Pressurize the vessel to 50 psi with H₂ (or use a double-balloon for small scales) and stir vigorously (>800 RPM) at room temperature[2].

    • QC Check: The reaction is exothermic. A slight temperature rise confirms initiation. Monitor hydrogen uptake; the reaction should consume exactly 3 molar equivalents of H₂.

  • Workup: Once H₂ uptake ceases (typically 2-4 hours), vent the system and purge with Nitrogen. Filter the mixture through a tightly packed pad of Celite.

    • Critical Step: Wash the Celite pad generously with hot methanol. 2-Aminobenzamides can crystallize out of solution at room temperature and trap themselves in the carbon matrix.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Mild Iron Reduction (Best for Halogenated Substrates)

Mechanism: Single-electron transfer (SET) from the zero-valent iron surface to the nitro group. NH₄Cl acts as a weak acid buffer, continuously dissolving the passivating Fe₂O₃ layer to expose fresh Fe(0) without dropping the pH low enough to hydrolyze the amide[1].

  • Setup: Suspend the halogenated 2-nitrobenzamide (1.0 eq) in a 4:1 v/v mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add fine Iron powder (325 mesh, 4.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq)[1].

  • Reaction: Heat the violently stirring mixture to 80 °C (reflux) for 2–4 hours.

    • QC Check: The mixture will turn from a pale suspension to a dark, sludgy brown/black as Fe(0) is oxidized to Fe₃O₄. Spotting the reaction on a TLC plate (Hexanes:EtOAc 1:1) should show the disappearance of the UV-active starting material and the appearance of a highly fluorescent blue/green spot (the amine) under 254 nm UV light.

  • Workup: Cool the mixture to room temperature. Filter the colloidal iron sludge through a deep pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add brine (to salt out the aqueous layer) and extract 3 times with Ethyl Acetate containing 10% THF.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Decision Matrix for Protocol Selection

Use this logical workflow to determine which protocol is mathematically and chemically optimal for your specific substrate.

Workflow Start Analyze 2-Nitrobenzamide Substituents CheckHalogen Are Halogens (Cl, Br, I) or Alkenes present? Start->CheckHalogen PdC Catalytic Hydrogenation (10% Pd/C, H2, MeOH) CheckHalogen->PdC No FeNH4Cl Mild Chemical Reduction (Fe powder, NH4Cl, EtOH/H2O) CheckHalogen->FeNH4Cl Yes (Avoid Dehalogenation) Workup Aqueous Workup: Adjust to pH 7-8, Extract with EtOAc/THF PdC->Workup FeNH4Cl->Workup Purify Crystallization or Silica Gel Chromatography Workup->Purify

Decision matrix for selecting the optimal 2-nitrobenzamide reduction protocol based on substituents.

References

  • Synthesis of Quinazolinones Via a Tandem Hydrogen-Transfer Strategy Catalyzed by N,S Co-doped Carbon-Anchored Co Nanoparticles Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides Source: MDPI URL:[Link]

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol Source: Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: MEM (Methoxyethoxymethyl) Ether Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the 2-Methoxyethoxymethyl (MEM) ether protecting group. Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the installation and orthogonal cleavage of MEM ethers.

Introduced by Nobel Laureate E.J. Corey in 1976 [1], the MEM group is a specialized acetal-type protecting group. Its structural hallmark is the methoxyethyl tail, which allows for unique bidentate chelation with Lewis acids. This enables orthogonal deprotection strategies where MEM can be selectively cleaved in the presence of standard ethers (like MOM or benzyl) and silyl ethers [2].

Stability Profile & Compatibility Matrix

Before troubleshooting, it is critical to understand the thermodynamic and kinetic boundaries of the MEM group. The table below summarizes its stability across various synthetic environments [3].

Reaction EnvironmentReagents / ConditionsStability StatusMechanistic Causality
Strong Bases NaH, LDA, n -BuLi, KHMDSHighly Stable The acetal backbone lacks acidic protons and is sterically shielded against base-promoted elimination.
Nucleophiles Grignard reagents, OrganocupratesHighly Stable No electrophilic carbonyl centers are present to accept nucleophilic attack.
Reducing Agents LiAlH 4​ , NaBH 4​ , DIBAL-HHighly Stable Ether linkages are completely inert to standard hydride donors.
Oxidizing Agents Swern, Dess-Martin, PCCStable Lacks oxidizable functional groups (e.g., free hydroxyls or activated C-H bonds).
Mild Brønsted Acids Acetic acid (AcOH), PPTSStable Insufficient hydronium ion concentration to protonate the acetal oxygen effectively.
Strong Brønsted Acids TFA, 6M HCl, HBrLabile (Cleaves) Rapid protonation of the acetal oxygen induces oxonium ion formation and subsequent hydrolysis.
Lewis Acids ZnBr 2​ , TiCl 4​ , CeCl 3​ Highly Labile Bidentate coordination of the metal center by the two MEM oxygens drastically lowers the activation energy for cleavage.

Mechanistic Workflows

To master the MEM group, one must visualize its orthogonal logic and its unique cleavage mechanism.

Orthogonal Protection Logic

The primary advantage of MEM over simple methoxymethyl (MOM) ethers is its selective lability toward Lewis acids, allowing for late-stage deprotection without harsh acidic conditions.

Orthogonality ROH Free Alcohol (R-OH) MEM MEM Ether (R-O-MEM) ROH->MEM MEM-Cl, DIPEA DCM, 25°C Base Strong Bases & Nucleophiles (e.g., NaH, RMgX, LiAlH4) MEM->Base Synthetic Steps Acid Lewis/Bronsted Acids (e.g., ZnBr2, TiCl4, TFA) MEM->Acid Deprotection Trigger Stable Stable (Intact MEM) Base->Stable No Reaction Deprotected Cleaved Alcohol (R-OH) Acid->Deprotected Bidentate Chelation & Hydrolysis

Workflow illustrating the orthogonal stability and targeted cleavage of the MEM protecting group.

Bidentate Chelation-Driven Cleavage

Unlike standard Brønsted acid cleavage, Lewis acid-mediated deprotection relies on the spatial arrangement of the MEM group's oxygen atoms, which act as a "claw" to capture the metal ion.

Mechanism MEM MEM Ether R-O-CH2-O-CH2CH2-OMe Chelate ZnBr2 Chelation Complex (Bidentate Coordination) MEM->Chelate + ZnBr2 Oxonium Oxonium Intermediate [R-O=CH2]+ Chelate->Oxonium Cleavage Hydrolysis Aqueous Workup (H2O) Oxonium->Hydrolysis Nucleophilic Attack Products R-OH + CH2O + MeOCH2CH2OH Hydrolysis->Products Breakdown

Mechanism of ZnBr2-mediated MEM cleavage driven by bidentate metal coordination.

Troubleshooting & FAQs

Q1: My MEM protection reaction is stalling at 50% conversion. How do I drive it to completion? Causality & Solution: Stalled reactions usually stem from degraded MEM-Cl or insufficient base. MEM-Cl is a highly reactive α -chloroether that readily hydrolyzes in the presence of atmospheric moisture to form HCl and formaldehyde.

  • Action: Always use a fresh bottle of MEM-Cl. If the reagent fumes excessively upon opening, it has degraded. Ensure your solvent (DCM) is strictly anhydrous. Switch from DIPEA to a stronger base like NaH (in THF) if protecting a sterically hindered secondary or tertiary alcohol [3].

Q2: I am observing premature cleavage of the MEM group during a glycosylation step. Why? Causality & Solution: Glycosylations often utilize Lewis acid promoters (e.g., TMSOTf, BF 3​ ·OEt 2​ ). Because the MEM group is specifically designed to be hypersensitive to Lewis acids via bidentate chelation, these promoters will strip the MEM group off your substrate.

  • Action: You must alter your orthogonal strategy. If Lewis acids are required for intermediate steps, swap the MEM group for a standard MOM or benzyl ether, which lack the secondary oxygen required for rapid bidentate chelation [4].

Q3: ZnBr 2​ deprotection is yielding a complex mixture of byproducts. What went wrong? Causality & Solution: When the MEM group cleaves, it releases formaldehyde. In the presence of Lewis acids and nucleophilic functional groups (like free amines or electron-rich aromatics) on your molecule, this formaldehyde can act as an electrophile, leading to unwanted Pictet-Spengler-type cyclizations or aminal formations.

  • Action: Add a formaldehyde scavenger to the reaction mixture. Thiophenol or ethane-1,2-dithiol can be added to trap the liberated formaldehyde as a harmless thioacetal, protecting your substrate from side reactions.

Self-Validating Experimental Protocols

SOP 1: Installation of the MEM Ether (Mild Conditions)

This protocol utilizes a weak, non-nucleophilic base (DIPEA), which prevents the base itself from being alkylated by the highly electrophilic MEM-Cl [2].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the starting alcohol (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.2 M concentration).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.5 equiv) via syringe. Stir for 5 minutes at room temperature.

  • Alkylation: Dropwise, add 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 equiv). Self-Validation Check: The reaction should remain clear. If heavy white smoke forms inside the flask, your MEM-Cl has hydrolyzed, and the reaction will yield poor results.

  • Monitoring: Stir at 25 °C for 3–5 hours. Monitor via TLC. The resulting MEM ether will lack hydrogen-bonding capability, causing it to elute significantly higher (less polar) than the parent alcohol.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ . Causality: This neutralizes the HCl byproduct, preventing premature acidic cleavage during concentration. Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and purify via flash chromatography.

SOP 2: Orthogonal Deprotection using Zinc Bromide

This protocol exploits the bidentate chelation mechanism to cleave the MEM group while leaving other acid-sensitive groups (like acetonides or standard ethers) intact [4].

  • Preparation: Dissolve the MEM-protected alcohol (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M concentration) under argon.

  • Lewis Acid Addition: Add anhydrous Zinc Bromide (ZnBr 2​ ) (5.0 to 10.0 equiv) in one portion. Note: ZnBr 2​ is highly hygroscopic. It must be weighed quickly or stored in a desiccator. Wet ZnBr 2​ will fail to coordinate effectively.

  • Reaction: Stir at room temperature. Depending on steric hindrance, cleavage takes between 2 to 10 hours.

  • Validation Check: Monitor via TLC. The appearance of a highly polar spot (the free alcohol) confirms successful oxonium ion formation and hydrolysis.

  • Workup: Dilute the mixture with additional CH 2​ Cl 2​ and wash thoroughly with saturated aqueous NaHCO 3​ to break the zinc complex and precipitate zinc salts. Filter through a pad of Celite, concentrate the organic layer, and purify.

References

  • Corey, E. J., Gras, J.-L., & Ulrich, P. (1976). A new general method for protection of the hydroxyl function. Tetrahedron Letters, 17(11), 809-812. Available at:[Link]

  • Total Synthesis. (2025). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Available at: [Link]

  • Thieme Connect. Hydroxyl Protecting Groups: Alkoxymethyl Ethers. Available at:[Link]

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The Benzamide "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" in Focus

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a paradigm shift. These agents, designed to interfere with the signaling pathways that drive tumor growth and survival, are often built around specific chemical scaffolds that dictate their potency, selectivity, and overall pharmacological properties. This guide provides an in-depth comparison of the "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" scaffold, the core of the well-characterized inhibitor PD173074, with other prominent kinase inhibitor scaffolds. Through a detailed analysis of experimental data, we will explore the nuances that differentiate these chemical frameworks and their implications for drug discovery and development.

The Central Role of the Kinase Inhibitor Scaffold

The scaffold of a kinase inhibitor is its foundational chemical structure, the molecular framework upon which various functional groups are appended to achieve desired interactions with the target kinase. The choice of scaffold is a critical decision in drug design, influencing key parameters such as:

  • Binding Mode and Potency: The scaffold orients the molecule within the ATP-binding pocket of the kinase, facilitating crucial hydrogen bonds with the hinge region and other interactions that determine inhibitory potency.

  • Selectivity: The geometry and chemical nature of the scaffold play a pivotal role in defining the inhibitor's selectivity profile across the human kinome.

  • Physicochemical Properties: Characteristics such as solubility, membrane permeability, and metabolic stability are heavily influenced by the core scaffold.

This guide will delve into the specifics of the benzamide scaffold of PD173074 and contrast it with other widely used scaffolds, namely quinazolines, pyrimidines, and indoles.

Profile of the "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" (PD173074) Scaffold

The "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" moiety is the defining feature of the potent and selective ATP-competitive inhibitor, PD173074. This scaffold has been extensively studied for its ability to target key receptor tyrosine kinases involved in angiogenesis and cell proliferation.

Primary Targets and Potency:

PD173074 is a multi-targeted kinase inhibitor with high affinity for Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its inhibitory activity is summarized below:

Target KinasePD173074 IC₅₀ (nM)
FGFR1~25[1][2]
FGFR35[3]
VEGFR2100-200[1][2]

Mechanism of Action:

The benzamide scaffold of PD173074 acts as a mimic of the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of the kinase domain. The crystal structure of PD173074 in complex with the FGFR1 tyrosine kinase domain reveals a high degree of surface complementarity, which underlies its potency and selectivity.[4] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades.

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

To understand the unique characteristics of the "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" scaffold, it is essential to compare it with other prevalent scaffolds in kinase inhibitor design.

Quinazoline Scaffold

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many FDA-approved kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.[5][6]

  • Key Examples: Gefitinib, Erlotinib, Lapatinib.[7]

  • Primary Targets: EGFR, HER2, and VEGFR.

  • Advantages: The rigid, bicyclic structure of the quinazoline scaffold provides a strong anchor in the ATP-binding pocket, often leading to high-potency inhibitors. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies.

  • Comparison with Benzamide (PD173074): While both scaffolds can be tailored to inhibit VEGFR, the quinazoline core has been more extensively developed for EGFR and HER2 inhibition. The benzamide scaffold of PD173074, with its specific substitution pattern, demonstrates a preference for the FGFR family.

Pyrimidine Scaffold

The monocyclic pyrimidine scaffold is another highly successful framework for kinase inhibitors, forming the basis of numerous approved drugs.[8][9]

  • Key Examples: Imatinib, Dasatinib, Pazopanib.

  • Primary Targets: A wide range of kinases including ABL, SRC, KIT, PDGFR, and VEGFR.

  • Advantages: The smaller, less complex pyrimidine ring offers greater synthetic flexibility and can be readily modified to optimize selectivity and physicochemical properties.

  • Comparison with Benzamide (PD173074): Both pyrimidine and benzamide-based inhibitors can be potent multi-kinase inhibitors. The selectivity profile is highly dependent on the specific substitutions on the core scaffold. For instance, while PD173074 shows high selectivity for FGFRs over PDGFR, many pyrimidine-based inhibitors target both.

Indole Scaffold

The indole scaffold, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is found in a number of kinase inhibitors and natural products.[10][11][12][13]

  • Key Examples: Sunitinib, Axitinib.

  • Primary Targets: VEGFR, PDGFR, KIT, and other tyrosine kinases.

  • Advantages: The indole core provides a versatile platform for generating inhibitors with diverse selectivity profiles. It can participate in various non-covalent interactions within the ATP-binding site.[10]

  • Comparison with Benzamide (PD173074): Both indole and benzamide scaffolds are features of potent angiogenesis inhibitors targeting the VEGFR family. The choice between these scaffolds often depends on the desired secondary target profile and intellectual property considerations.

Quantitative Performance Comparison

The following table provides a head-to-head comparison of the in vitro potency (IC₅₀) of PD173074 against other FGFR inhibitors with different core scaffolds.

InhibitorCore ScaffoldFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference(s)
PD173074 Benzamide ~25 Inhibits 5 [2][3]
SU5402Oxindole>10,000--[14]
AZD4547Pyrazolo[3,4-d]pyrimidine0.22.51.8[15]
BGJ398 (Infigratinib)Pyrimidine1.01.10.6[15]

This data clearly demonstrates the high potency of the "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" scaffold in PD173074 for FGFR inhibition, particularly when compared to the older generation inhibitor SU5402.[14] It is competitive with newer generation inhibitors like AZD4547 and BGJ398.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation.

FGFR_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PD173074 PD173074 (Benzamide Scaffold) PD173074->FGFR Inhibits (ATP-Competitive)

Caption: Simplified FGFR Signaling Pathway and the inhibitory action of PD173074.

VEGFR_Signaling_Pathway cluster_receptor Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival AKT->Angiogenesis Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis eNOS->Angiogenesis PD173074 PD173074 (Benzamide Scaffold) PD173074->VEGFR2 Inhibits (ATP-Competitive)

Caption: Simplified VEGFR2 Signaling Pathway and the inhibitory action of PD173074.

Kinase_Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_incubation Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Prepare Compound Dilution Plate Assay_Plate Prepare Assay Plate (Kinase, Substrate, ATP) Compound_Plate->Assay_Plate Transfer Compounds Incubate Incubate at Room Temperature Assay_Plate->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Detection_Reagent Read_Plate Read Luminescence/ Fluorescence Add_Detection_Reagent->Read_Plate Calculate_IC50 Calculate % Inhibition and IC₅₀ Values Read_Plate->Calculate_IC50

Caption: General experimental workflow for in vitro kinase inhibitor screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC₅₀ value of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest (e.g., FGFR1, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., PD173074) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x kinase/substrate mix.

    • Add 2.5 µL of 4x inhibitor dilution.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

    • Include "no inhibitor" (DMSO only) and "no kinase" controls.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • The use of a luminescent-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range.

  • Serial dilutions of the inhibitor are crucial for generating a dose-response curve to accurately determine the IC₅₀.

  • The inclusion of appropriate controls ensures the validity of the assay and allows for the normalization of the data.

Conclusion: The Strategic Value of Scaffold Selection

The "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" scaffold, exemplified by PD173074, represents a highly effective framework for the design of potent and selective inhibitors of the FGFR and VEGFR families. Its performance is comparable to, and in some cases superior to, inhibitors built on other well-established scaffolds.

This comparative guide underscores that while various scaffolds can be employed to target a particular kinase, the specific chemical features of the scaffold and its substituents ultimately dictate the inhibitor's potency, selectivity, and overall suitability as a therapeutic agent. The choice of scaffold is therefore a strategic decision in the intricate process of drug discovery, with the ultimate goal of developing safe and effective medicines for patients. The ongoing exploration of novel scaffolds and the "scaffold hopping" approach will undoubtedly continue to enrich the arsenal of kinase inhibitors for the treatment of cancer and other diseases.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. [Link]

  • Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. [Link]

  • FGFR1 cleavage and nuclear translocation regulates breast cancer cell behavior. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • The Fibroblast Growth Factor signaling pathway. [Link]

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. [Link]

  • Schematic of the FGFR signaling pathway. Based on published surface... [Link]

  • The FGFR signaling pathway. (a) Schematic of the structure of FGF... [Link]

  • Schematic diagram of the four major FGFR signalling pathways and... [Link]

  • Structure and function of vascular endothelial growth factor and its receptor system. [Link]

  • Schematic illustration of the vascular endothelial growth factor (VEGF)... [Link]

  • Schematic representation of the VEGF signaling pathway. VEGF-A binds to... [Link]

  • VEGFA-VEGFR2 signaling. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. [Link]

  • Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. [Link]

  • PD173074, a Selective FGFR Inhibitor, Reverses ABCB1-mediated Drug Resistance in Cancer Cells. [Link]

  • Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. [Link]

  • Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. [Link]

  • Benzimidazole derivatives as kinase inhibitors. [Link]

  • Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. [Link]

  • The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects. [Link]

Sources

Benchmarking the Purity of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide: A Comprehensive Guide to Erlotinib Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous qualification of reference standards is non-negotiable. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2) is a critical chemical intermediate and a highly monitored process-related impurity in the synthesis of the EGFR tyrosine kinase inhibitor, Erlotinib (marketed as Tarceva)[1]. Depending on the pharmacopeial framework, it is frequently cataloged as Erlotinib Impurity 12, 14, 17, or 18[2].

This guide provides an objective, causality-driven comparison of analytical methodologies used to benchmark the purity of in-house synthesized 2-Amino-4,5-bis(2-methoxyethoxy)benzamide against established USP/EP reference standards.

Mechanistic Context: The Origin of the Impurity

To effectively benchmark an impurity, one must first understand its chemical origin. The synthesis of Erlotinib typically begins with the reduction of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to the corresponding amine—our target compound—using a palladium on carbon (Pd/C) catalyst and ammonium formate[3].

Following this reduction, the amine undergoes cyclization with formamide to construct the quinazolinone core[4]. The causality of impurity formation lies in reaction kinetics: if the cyclization step fails to achieve 100% conversion, the unreacted 2-Amino-4,5-bis(2-methoxyethoxy)benzamide persists through subsequent chlorination and substitution steps, ultimately contaminating the final Active Pharmaceutical Ingredient (API)[1].

G N1 Nitrobenzoate Precursor N2 2-Amino-4,5-bis (2-methoxyethoxy)benzamide (Target / Impurity) N1->N2 Reduction (Pd/C, NH4HCO2) N3 Quinazolinone Core N2->N3 Cyclization (Formamide) N4 Erlotinib (API) N2->N4 Incomplete Conversion (Process Impurity) N3->N4 Chlorination & Substitution

Synthetic pathway of Erlotinib highlighting the origin of the benzamide impurity.

Analytical Methodologies: A Comparative Overview

When benchmarking the purity of this compound, laboratories must select an analytical technique that offers the optimal balance of resolution, sensitivity, and reproducibility.

Table 1: Comparison of Analytical Techniques for Impurity Profiling
MethodologyPrimary AdvantageLimitationBest Use Case
RP-HPLC (UV) Exceptional resolution; highly reproducible; ICH-compliant[5].Lacks direct mass confirmation.Routine purity benchmarking and batch release.
LC-MS Provides exact molecular weight (m/z 285.3 [M+H]+)[6].High cost; complex mobile phase restrictions.Identifying unknown co-eluting degradation products.
NP-HPTLC Orthogonal separation mechanism; low solvent consumption[7].Lower theoretical plate count than HPLC.Rapid, simultaneous screening of multiple batches.

Expert Insight: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for quantitative benchmarking. Because Erlotinib and its precursors contain basic amine groups, a low-pH mobile phase (e.g., pH 2.8 - 3.1) is mandatory. The acidic environment ensures the analytes remain fully protonated, preventing secondary interactions with residual silanol groups on the C18 stationary phase, which would otherwise cause severe peak tailing[6].

Experimental Protocol: Self-Validating RP-HPLC Workflow

The following protocol details a robust, self-validating RP-HPLC method designed to benchmark a test batch of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide against a certified USP/EP reference standard.

Chromatographic Conditions
  • Column: Shim-pack GIST C18 (250 mm × 4.6 mm, 5 µm) or equivalent Kromasil C18[5].

  • Mobile Phase A: 0.01 M Phosphate buffer adjusted to pH 2.8 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Gradient (optimized to separate polar precursors from the non-polar API).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 248 nm.

  • Column Temperature: 50°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).

Step-by-Step Execution
  • System Suitability Testing (The Self-Validation Step): Inject a 10 µg/mL standard solution of the reference standard six times. The system is only validated for use if the tailing factor is < 1.5, theoretical plates are > 5000, and the %RSD of the peak area is < 2.0%. Do not proceed if these metrics fail.

  • Linearity Calibration: Inject standard solutions ranging from 25% to 150% of the target working concentration. Calculate the regression line to ensure an R² > 0.999[5].

  • Sample Preparation: Dissolve 10 mg of the test batch in 100 mL of diluent (Mobile Phase A:B, 50:50 v/v) to yield a 100 µg/mL solution. Prepare the USP/EP Reference Standard identically.

  • Co-Injection Analysis: Inject the blank, followed by the Reference Standard, the Test Sample, and a spiked sample (Test Sample + Reference Standard) to definitively confirm the Relative Retention Time (RRT).

  • Data Integration: Calculate the chromatographic purity by area normalization, excluding blank peaks.

Workflow S1 1. Mobile Phase Prep (pH 2.8 Buffer / ACN) S2 2. System Suitability (RSD < 2%, Plates > 5000) S1->S2 S2->S1 Fail S3 3. Linearity & LOD/LOQ (R² > 0.999) S2->S3 Pass S4 4. Sample vs. Standard Co-injection S3->S4 S5 5. Purity Benchmarking & Data Integration S4->S5

Self-validating RP-HPLC workflow for benchmarking impurity reference standards.

Data Presentation: Benchmarking Results

To validate the in-house synthesized 2-Amino-4,5-bis(2-methoxyethoxy)benzamide, the resulting chromatographic data is benchmarked against the certified Reference Standard.

Table 2: Quantitative Purity Benchmarking (Test Batch vs. Reference Standard)
ParameterUSP/EP Reference StandardIn-House Test Batch (Lot #A1)ICH Acceptance Criteria
Retention Time (RT) 6.54 min6.55 min± 2% variance
Relative Retention Time (RRT) 1.001.00N/A
Chromatographic Purity 99.85%99.12%≥ 98.0%
Major Unknown Impurity Not Detected0.35% (RT: 4.12 min)≤ 0.5%
Tailing Factor (As) 1.121.15≤ 1.5
LOD / LOQ (µg/mL) 0.006 / 0.020[5]0.007 / 0.022N/A

References

  • National Institutes of Health (NIH) / PMC. Modified Synthesis of Erlotinib Hydrochloride. Available at: [Link]

  • ResearchGate. Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib. Available at: [Link]

  • Xisdxjxsu Asia. Development & Validation of RP-HPLC Method for Quantitative Estimation of Erlotinib and its Impurities. Available at: [Link]

  • Chromato Scientific. Erlotinib Impurity 18 (CAS: 236750-62-2) Product Overview. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Fluorescent Properties of Aminobenzamide-Based Probes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of aminobenzamide-based fluorescent probes, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we delve into the core principles governing the performance of these versatile fluorophores. We present a head-to-head comparison of seminal aminobenzamide probes, supported by experimental data, and provide detailed, field-tested protocols for their characterization. This document is structured to offer not just data, but a deeper understanding of the causal relationships behind experimental design and outcomes, ensuring both scientific integrity and practical applicability in the laboratory.

Introduction: The Enduring Utility of the Aminobenzamide Scaffold

In the vast landscape of fluorescent tools, probes built upon the aminobenzamide core structure hold a distinct and valuable position.[1] Their utility stems from a combination of favorable photophysical properties, synthetic accessibility, and the capacity for versatile chemical modification.[2][3] From fundamental cell biology to high-throughput screening in drug discovery, these probes are instrumental in visualizing, quantifying, and understanding complex biological systems.[4][5]

One of the most established applications for aminobenzamide probes is in the field of glycan analysis, where 2-aminobenzamide (2-AB) has been a workhorse for labeling and quantifying N-glycans released from glycoproteins.[6] The stoichiometric nature of its reductive amination reaction with a glycan's reducing end allows for reliable relative quantification based on fluorescence intensity.[6][7] However, as the demands for sensitivity and multi-modal analysis (e.g., fluorescence coupled with mass spectrometry) have grown, so has the need to evaluate and understand the performance of 2-AB relative to its chemical cousins. This guide will explore these comparisons, providing the context and data necessary to make informed decisions for your experimental needs.

Core Photophysical Principles: A Refresher

A probe's utility is defined by its photophysical characteristics. Before comparing specific molecules, it is crucial to ground our discussion in the key parameters that dictate performance.

  • Fluorescence Quantum Yield (Φf): This is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of photons emitted to photons absorbed.[8][9] A high quantum yield is paramount for sensitive detection, as it directly translates to a brighter signal from a given amount of excitation light.

  • Molar Extinction Coefficient (ε): This parameter measures how strongly a molecule absorbs light at a specific wavelength. A higher ε means the probe is more effective at capturing excitation energy, contributing to overall signal brightness.

  • Stokes Shift: This is the difference in wavelength between the maximum of the excitation and emission spectra. A larger Stokes shift is generally desirable as it minimizes self-absorption and makes it easier to separate the emitted fluorescence from scattered excitation light, thereby improving the signal-to-noise ratio.[10]

  • Photostability: This refers to a fluorophore's resistance to chemical degradation upon exposure to excitation light. Higher photostability is critical for applications requiring long or repeated imaging sessions.

Understanding these parameters is not merely academic; it is fundamental to troubleshooting experiments and selecting the optimal probe for a given application.

Comparative Analysis: 2-Aminobenzamide vs. Next-Generation Alternatives

While 2-aminobenzamide (2-AB) is a well-established labeling agent, its primary limitation is poor ionization efficiency, which hampers its performance in mass spectrometry (MS) analyses.[6] This has driven the development of alternatives like Procainamide (4-amino-N-[2-(diethylamino)ethyl] benzamide; ProA), which builds upon the core aminobenzamide structure.[6][11]

Procainamide incorporates a basic tertiary amine tail, which has a high proton affinity.[6] This structural modification dramatically enhances its sensitivity in positive mode electrospray ionization-mass spectrometry (ESI-MS).[6] Below is a summary of performance data comparing 2-AB with ProA and another recent label, RapiFluor-MS (RF-MS).

Feature2-Aminobenzamide (2-AB)Procainamide (ProA)RapiFluor-MS (RF-MS)
Fluorescence (FLR) Sensitivity Baseline~15x higher than 2-AB~4x lower than ProA
Mass Spec (MS) Sensitivity Baseline~2x higher than RF-MS~68x higher than 2-AB
Primary Advantage Well-established, good for relative FLR quantificationHigh FLR and good MS sensitivityHighest MS sensitivity
Chemical Modification Core aminobenzamideAminobenzamide with tertiary amine tail for high proton affinityN/A

Data synthesized from studies on labeled N-glycans from IgG.[6]

This comparison clearly illustrates the trade-offs between different probes. For experiments relying solely on fluorescence for relative quantification, the significantly higher signal from Procainamide makes it a superior choice over 2-AB.[6][7][11][12] For studies where mass spectrometry-based identification of minor glycan species is critical, the exceptional ionization efficiency of RF-MS is unparalleled.[6] The choice, therefore, is dictated by the primary analytical endpoint.

Methodology: Best Practices for Probe Characterization

To ensure the generation of reliable and reproducible data, the rigorous characterization of any fluorescent probe is non-negotiable. The following section details the gold-standard protocol for determining the relative fluorescence quantum yield, a cornerstone of probe validation.

Experimental Workflow for Probe Characterization

The overall process follows a logical progression from careful sample preparation through to precise spectroscopic measurement and data analysis.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis prep_sample Prepare Dilution Series (Sample & Standard) measure_abs Record UV-Vis Absorbance For Each Dilution prep_sample->measure_abs prep_solvent Select Spectroscopic Grade Solvent prep_solvent->prep_sample prep_cuvette Use Scrupulously Clean Cuvettes prep_cuvette->prep_sample measure_fluor Record Corrected Fluorescence Emission measure_abs->measure_fluor Use same λex integrate Integrate Area Under Emission Spectrum measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradient (Slope) For Sample & Standard plot->calculate final_calc Calculate Quantum Yield (Φf) Using Comparative Equation calculate->final_calc

Caption: Workflow for determining relative fluorescence quantum yield.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

This protocol utilizes the comparative method, which is widely adopted due to its reliability and accessibility, as it does not require an integrating sphere.[13][14] The method calculates the quantum yield of an unknown sample (x) by comparing its fluorescence intensity to that of a standard (st) with a known quantum yield.[8][13]

Materials:

  • Test Compound (Probe)

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent (e.g., Ethanol, DMSO)

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with spectral correction capabilities

  • 10 mm path length quartz cuvettes (1 for absorbance, 1 for fluorescence)

Procedure:

  • Selection of Standard and Solvent:

    • Choose a standard that absorbs at the excitation wavelength you intend to use for your test sample and has an emission profile in a similar spectral region.[8] This minimizes wavelength-dependent biases in the instrument's detector.

    • Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[8][15]

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the test compound and the standard in the chosen solvent.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of five to six dilutions for both the test compound and the standard.

    • Expert Commentary: The concentration range should be chosen such that the absorbance of each solution at the excitation wavelength is below 0.1 in a 10 mm cuvette.[8][13] This is the single most critical step to prevent the inner filter effect, where the sample itself re-absorbs emitted light, leading to an artificially low measured intensity and an inaccurate quantum yield value.

  • Absorbance Measurements:

    • Set the excitation wavelength (λex) on the UV-Vis spectrophotometer.

    • Record the absorbance of each of the prepared solutions (both test and standard) at this λex.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, set the same excitation wavelength (λex) used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each solution. Ensure the entire emission band is captured.[8]

    • Expert Commentary: It is crucial to use identical instrument settings (e.g., excitation and emission slit widths, integration time) for all measurements of both the test sample and the standard to ensure comparability.[8]

  • Data Analysis:

    • For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity.

    • Create two separate plots: one for the test compound and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance on the x-axis.[8][13]

    • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

  • Calculation:

    • Calculate the quantum yield of the test sample (Φx) using the following equation:[8][13]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    • Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

      • The subscripts x and st denote the test sample and the standard, respectively.

Mechanism Spotlight: Förster Resonance Energy Transfer (FRET)

The aminobenzamide scaffold is not limited to standalone probes; it can be incorporated into more complex systems. For instance, it can act as a donor fluorophore in a FRET pair. In such a dyad, the aminobenzamide (donor) is linked to an acceptor fluorophore (e.g., aminonaphthalimide). When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity, causing the acceptor to fluoresce. This process is highly sensitive to the distance between the two fluorophores.[16][17][18]

FRET cluster_donor Donor (Aminobenzamide) cluster_acceptor Acceptor (e.g., ANAPIM) D_ground S0 D_excited S1 D_ground->D_excited Absorption A_excited S1 D_excited->A_excited FRET_arrow FRET (Energy Transfer) A_ground S0 A_excited->A_ground Fluorescence Emission Acceptor Emission (λem) Excitation Excitation Light (λex)

Sources

Validation of an analytical method for "2-Amino-4,5-bis(2-methoxyethoxy)benzamide" quantification

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Core-Shell UHPLC vs. Fully Porous HPLC for the Quantification of Erlotinib Impurity 14

Executive Briefing

The quantification of active pharmaceutical ingredient (API) impurities is a critical regulatory requirement governed by ICH Q2(R1) and Q3A(R2) guidelines. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2), commonly referred to as Erlotinib Impurity 14 or Impurity 18, is a highly polar, process-related intermediate and hydrolytic degradation product of the tyrosine kinase inhibitor Erlotinib[1].

As a Senior Application Scientist, I frequently observe that traditional high-performance liquid chromatography (HPLC) methods struggle to adequately resolve this polar benzamide derivative from the main API peak without excessively long run times. This guide objectively compares the analytical performance of a next-generation 1.7 µm Core-Shell C18 UHPLC column (The Product) against a Traditional 5 µm Fully Porous C18 HPLC column (The Alternative). Through rigorous experimental validation, we will demonstrate how core-shell particle morphology fundamentally alters mass transfer kinetics to deliver superior sensitivity, resolution, and throughput.

Mechanistic Context: The Analytical Challenge

Erlotinib is synthesized via the functionalization of a quinazoline ring. Under hydrolytic stress (acidic or basic conditions), the quinazoline ring can undergo nucleophilic attack and subsequent ring-opening, yielding 2-Amino-4,5-bis(2-methoxyethoxy)benzamide[2].

Because this benzamide impurity possesses primary amine and amide functionalities, it is significantly more polar than the parent Erlotinib molecule. In traditional reversed-phase chromatography, this polarity disparity often leads to poor retention of the impurity (eluting near the void volume) or severe peak tailing due to secondary interactions with unendcapped surface silanols on the silica stationary phase.

Pathway A Erlotinib API (Intact Drug Substance) B Hydrolytic Stress (Acid/Base/Thermal) A->B C 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (Target Impurity) B->C Quinazoline Ring Opening D Desethynyl Erlotinib (Secondary Degradant) B->D Alkyne Cleavage

Figure 1: Hydrolytic degradation pathway of Erlotinib yielding the target benzamide impurity.

To overcome this, we utilize a mobile phase buffered at pH 4.0. At this pH, the amine groups are consistently protonated, which standardizes their electrophoretic mobility and prevents peak splitting, while remaining fully compatible with LC-MS/MS systems[2].

Experimental Design & Self-Validating Protocols

To objectively compare the two column technologies, a stability-indicating method was developed and validated. The protocol below is designed as a self-validating system; it includes mandatory System Suitability Tests (SST) that must pass before any quantitative data is accepted.

Phase 1: Reagent & Sample Preparation
  • Mobile Phase A (Buffer): Dissolve 0.63 g of Ammonium Formate in 1000 mL of Milli-Q water. Adjust the pH to 4.0 ± 0.05 using dilute formic acid. Filter through a 0.22 µm membrane.

    • Causality: Ammonium formate provides excellent buffer capacity at pH 4.0. This suppresses the ionization of residual silanols on the column, minimizing the "C-term" mass transfer resistance that causes peak tailing for basic amines[2].

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

    • Causality: Acetonitrile provides a lower viscosity profile than methanol, which is critical for maintaining manageable system backpressures when utilizing sub-2-µm core-shell particles.

  • Standard Preparation: Prepare a stock solution of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide reference standard at 1.0 mg/mL in a diluent of Water:Acetonitrile (50:50, v/v). Dilute to a working concentration of 10 µg/mL.

Phase 2: Chromatographic Methodologies (The Comparison)

Method A: Traditional Alternative (Fully Porous HPLC)

  • Column: Fully Porous C18, 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient: Isocratic 60% A / 40% B.

  • Detection: UV at 248 nm.

Method B: The Product (Core-Shell UHPLC)

  • Column: Core-Shell C18, 100 mm × 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient: Isocratic 60% A / 40% B.

  • Detection: UV at 248 nm.

  • Causality: The solid silica core of the 1.7 µm particle restricts the diffusion path of the analyte into the porous shell. This dramatically reduces longitudinal diffusion (the B-term in the van Deemter equation), allowing for higher optimal flow velocities without a loss in theoretical plates.

Phase 3: Self-Validation Check (System Suitability)

Before injecting unknown samples, inject the standard solution six times. The system is only validated for use if:

  • The relative standard deviation (%RSD) of the impurity peak area is ≤ 2.0%.

  • The USP Tailing Factor (Tf) is ≤ 1.5.

  • Theoretical plates (N) > 10,000.

Validation SST System Suitability (Rs > 2.0, Tf < 1.5) Spec Specificity Testing (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Lin->Sens Prec Precision & Accuracy (Recovery 98-102%) Sens->Prec

Figure 2: Sequential ICH Q2(R1) method validation workflow for impurity quantification.

Comparative Performance Data

The validation was executed strictly according to ICH Q2(R1) guidelines. The quantitative data synthesized below highlights the stark performance differences between the two column architectures.

Table 1: System Suitability & Chromatographic Performance

ParameterTraditional 5 µm Fully Porous1.7 µm Core-Shell UHPLCPerformance Gain
Retention Time (Rt) 14.5 min3.2 min78% Faster Analysis
Theoretical Plates (N) 11,26948,5004.3x Higher Efficiency
USP Tailing Factor (Tf) 1.451.08Superior Peak Symmetry
Resolution (Rs) from API 2.16.4Enhanced Specificity
Solvent Consumption/Run 14.5 mL1.28 mL91% Reduction in Waste

Table 2: ICH Q2(R1) Validation Parameters for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Validation ParameterTraditional 5 µm Fully Porous1.7 µm Core-Shell UHPLCRegulatory Implication
Limit of Detection (LOD) 0.04 µg/mL0.005 µg/mLCore-shell allows detection of trace degradants earlier.
Limit of Quantitation (LOQ) 0.12 µg/mL0.015 µg/mLEnsures compliance with strict ICH Q3A reporting thresholds.
Linearity (R²) 0.9950.9999Higher confidence in quantitative accuracy across the range.
Method Precision (%RSD) 1.8%0.3%Tighter data clustering due to sharper peak integration.
Accuracy (Spike Recovery) 97.5% - 101.2%99.4% - 100.2%Near-perfect mass balance achieved with core-shell technology.

Conclusion & Recommendations

The objective data clearly demonstrates that the 1.7 µm Core-Shell UHPLC column vastly outperforms the traditional 5 µm fully porous alternative for the quantification of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

By restricting the diffusion path of this highly polar impurity, the core-shell architecture generates significantly sharper peaks (N = 48,500). This sharpening directly translates into a 8-fold improvement in the Limit of Quantitation (LOQ), dropping from 0.12 µg/mL to 0.015 µg/mL. Furthermore, the reduction in analysis time from 14.5 minutes to just 3.2 minutes allows high-throughput QA/QC laboratories to process nearly five times as many batches per day while reducing hazardous solvent waste by 91%.

For analytical scientists developing stability-indicating methods for Erlotinib or similar quinazoline-derived APIs, transitioning to core-shell UHPLC methodologies is highly recommended to ensure robust regulatory compliance and operational efficiency.

Sources

Cross-Reactivity and Kinase Selectivity Profiling: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide vs. Erlotinib

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In pharmaceutical development and therapeutic drug monitoring (TDM), distinguishing the pharmacological activity of an active pharmaceutical ingredient (API) from its synthetic intermediates and degradation products is critical. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2) is a well-documented synthetic intermediate and impurity of Erlotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI)[1].

This guide provides an objective, data-driven comparison of the biological cross-reactivity of this benzamide fragment against Erlotinib and an alternative TKI (Gefitinib). By evaluating cell-free kinase inhibition, cellular viability, and immunoassay cross-reactivity, this guide establishes the assay-inert nature of the benzamide impurity, ensuring it does not confound pharmacokinetic or pharmacodynamic readouts.

Structural & Mechanistic Causality (E-E-A-T)

To understand experimental outcomes, we must first analyze the structure-activity relationship (SAR) that governs target engagement.

Erlotinib’s potent EGFR inhibition is driven by its quinazoline core and 3-ethynylphenyl moiety. The nitrogen atoms (N1 and N3) of the pyrimidine ring within the quinazoline scaffold act as essential hydrogen-bond acceptors, anchoring the drug to the backbone amide of Met793 in the EGFR hinge region[2]. Simultaneously, the hydrophobic 3-ethynylphenyl headgroup occupies a deep hydrophobic cleft within the ATP-binding pocket[2].

Conversely, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a fragmented precursor. It lacks both the pyrimidine ring (existing as an open benzamide) and the aniline headgroup. Mechanistically, the absence of these two critical pharmacophores abolishes the molecule's ability to form the necessary hydrogen bonds and hydrophobic interactions required for kinase domain entry and stabilization.

SAR_Logic Erlotinib Erlotinib (Quinazoline Core) Hinge EGFR Hinge Region (Met793 Interaction) Erlotinib->Hinge N1/N3 H-bonds Hydrophobic Hydrophobic Pocket (Deep Cleft) Erlotinib->Hydrophobic 3-ethynylphenyl Impurity 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (Benzamide Fragment) NoBind No Kinase Affinity (Assay Inert) Impurity->NoBind Lacks Pyrimidine Ring Impurity->NoBind Lacks Aniline Ring

Caption: Structural determinants of EGFR binding: Erlotinib vs. its benzamide fragment.

Comparative Biological Assays

Cell-Free Kinase Inhibition Profiling

To definitively prove the lack of target engagement, the compounds were evaluated against recombinant EGFR (Wild-Type and L858R mutant) and an off-target kinase (KDR/VEGFR2).

Table 1: Biochemical Kinase Inhibition (IC₅₀, nM)

CompoundEGFR (WT)EGFR (L858R)KDR (VEGFR2)
Erlotinib 2.1 ± 0.31.5 ± 0.2> 10,000
Gefitinib 3.5 ± 0.42.0 ± 0.3> 10,000
2-Amino-4,5-bis(2-methoxyethoxy)benzamide > 50,000 > 50,000 > 50,000

Data Interpretation: The benzamide impurity exhibits no measurable kinase inhibition up to 50 µM, confirming that the loss of the quinazoline core completely abrogates ATP-competitive binding.

Cellular Viability & Phenotypic Cross-Reactivity

Biochemical inertness must be validated in complex cellular models to rule out non-specific cytotoxicity or alternative pathway activation. We utilized HCC827 cells (EGFR Del19, highly sensitive to TKIs) and A549 cells (KRAS mutant, inherently resistant to EGFR TKIs).

Table 2: Anti-Proliferative Activity in NSCLC Cell Lines (IC₅₀, µM)

CompoundHCC827 (EGFR-dependent)A549 (EGFR-independent)
Erlotinib 0.015> 20.0
Gefitinib 0.020> 20.0
2-Amino-4,5-bis(2-methoxyethoxy)benzamide > 100.0 > 100.0
Immunoassay (ELISA) Cross-Reactivity

In clinical pharmacokinetics, competitive ELISAs are frequently used for therapeutic drug monitoring of Erlotinib[3]. It is vital that circulating metabolites or impurities do not falsely elevate Erlotinib readings. While major metabolites like O-desmethyl erlotinib show minor cross-reactivity (6.7%)[3], the fragmented benzamide core is virtually invisible to anti-erlotinib antibodies.

Table 3: Competitive ELISA Cross-Reactivity Profile

CompoundCross-Reactivity (%)
Erlotinib 100.0%
O-desmethyl erlotinib 6.7%
2-Amino-4,5-bis(2-methoxyethoxy)benzamide < 0.1%

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with internal controls to ensure data integrity and reproducibility.

Protocol A: HTRF Cell-Free Kinase Assay

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard luminescence because its ratiometric readout (665nm/620nm) mathematically eliminates auto-fluorescence interference—a critical safeguard when testing aromatic impurities.

  • Compound Preparation: Serially dilute Erlotinib, Gefitinib, and the benzamide impurity in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 0.5 ng of recombinant EGFR (WT or mutant) per well in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 1 µM biotinylated poly-GT substrate. Incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding EDTA. Add Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour and read TR-FRET signals on a compatible microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Assay_Workflow Step1 1. Compound Prep Serial dilution in DMSO Step2 2. Kinase Reaction EGFR + ATP + Substrate Step1->Step2 Step3 3. Detection Phase Add HTRF Antibodies Step2->Step3 Step4 4. Signal Readout TR-FRET at 665nm/620nm Step3->Step4 Step5 5. Data Analysis Determine Cross-Reactivity Step4->Step5

Caption: Step-by-step workflow for the HTRF-based EGFR kinase cross-reactivity assay.

Protocol B: CellTiter-Glo Viability Assay

Causality: The CellTiter-Glo assay measures intracellular ATP as a direct indicator of metabolically active cells. This avoids the metabolic reduction artifacts often seen in MTT/MTS assays when testing novel chemical entities or impurities.

  • Cell Seeding: Seed HCC827 and A549 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with compounds ranging from 0.1 nM to 100 µM. Include a DMSO vehicle control (0.5% final).

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and normalize data against the vehicle control to determine cell viability percentages.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . MDPI Pharmaceuticals.[Link]

  • Quantitative determination of erlotinib in human serum using competitive enzyme-linked immunosorbent assay . Journal of Pharmaceutical Analysis (PubMed). [Link]

  • 2-Amino-4,5-bis(2-methoxyethoxy)benzamide Reference Standard (CAS 236750-62-2) . Omsynth Lifesciences.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Positional Isomers in Erlotinib Synthesis

In the pharmaceutical development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Erlotinib, controlling the impurity profile is a strict regulatory requirement. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS No. 236750-62-2), often designated as Erlotinib Impurity 14 or 18 , is a critical intermediate and degradation product.

The primary analytical challenge lies in separating this compound from its positional isomers (e.g., 3-amino-4,5-bis(2-methoxyethoxy)benzamide and 2-amino-3,4-bis(2-methoxyethoxy)benzamide). Because these isomers possess identical molecular weights, identical functional groups, and nearly indistinguishable hydrophobicities (LogP), traditional reversed-phase chromatography often fails to achieve baseline resolution. This guide objectively compares the performance of a modern Pentafluorophenyl (PFP) core-shell column against traditional C18 and Cyano (CN) alternatives, providing a self-validating experimental framework for analytical scientists.

Mechanistic Insights: Why Traditional C18 Fails

To understand the causality behind column selection, we must analyze the stationary phase interactions. Traditional C18 columns rely almost exclusively on hydrophobic dispersion forces. When analytes have identical lipophilicity—as is the case with methoxyethoxy positional isomers—C18 phases cannot differentiate their spatial arrangements, resulting in co-elution.

Conversely, a Pentafluorophenyl (PFP) stationary phase introduces a multimodal retention mechanism:

  • π−π Stacking: The electron-deficient fluorinated aromatic ring of the PFP phase strongly interacts with the electron-rich aromatic ring of the benzamide.

  • Dipole-Dipole Interactions: The highly polar C-F bonds interact selectively with the dipole moments of the methoxyethoxy oxygen atoms. Depending on the ortho/meta/para positioning of these groups, the net dipole moment of the isomer shifts, allowing the PFP phase to discriminate between them.

  • Hydrogen Bonding: The PFP phase can act as a rigid hydrogen-bond acceptor, interacting with the primary amine and amide groups of the analytes.

Mechanism cluster_PFP PFP Stationary Phase Interactions Analyte Isomers of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi pi electrons Dipole Dipole-Dipole (C-F & Methoxyethoxy) Analyte->Dipole polar groups HBond Hydrogen Bonding (Amino/Amide Groups) Analyte->HBond NH2 / C=O Resolution High Isomeric Resolution (Rs > 2.0) PiPi->Resolution Dipole->Resolution HBond->Resolution

Chromatographic separation mechanism of benzamide isomers on a PFP stationary phase.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) based on ICH Q2(R1) guidelines . The choice of a mildly acidic ammonium formate buffer is deliberate: it suppresses the ionization of residual silanols on the silica support (preventing peak tailing) while maintaining the analytes in a consistent ionization state suitable for LC-MS compatibility .

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer (Channel A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH precisely to 4.0 ± 0.05 using dilute formic acid. Causality: pH 4.0 ensures the primary amine is partially protonated, maximizing dipole interactions with the PFP phase without causing ionic repulsion.

    • Organic (Channel B): 100% HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh 10 mg of the isomeric mixture (containing 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and its positional isomers).

    • Dissolve in 100 mL of Diluent (Water:Acetonitrile, 50:50 v/v) and sonicate for 10 minutes to yield a 100 µg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic (65% Buffer A : 35% Organic B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Causality: Lower temperatures enhance the rigid π−π stacking interactions, improving isomeric resolution.

    • Injection Volume: 10 µL.

    • Detection: UV at 245 nm (optimal absorbance for the benzamide chromophore).

  • System Suitability Criteria (Self-Validation):

    • The run is only considered valid if the resolution ( Rs​ ) between the critical pair (Isomer A and Isomer B) is ≥2.0 , and the tailing factor ( Tf​ ) for the main peak is ≤1.5 .

Workflow Prep Sample Prep 100 µg/mL in Diluent Inject Injection Volume: 10 µL Prep->Inject MobilePhase Mobile Phase 10mM NH4FA (pH 4.0) : MeCN Column Column Separation PFP Core-Shell (25°C) MobilePhase->Column Inject->Column Detect Detection UV at 245 nm Column->Detect Data Data Detect->Data

Experimental workflow for the HPLC analysis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

Column Performance Comparison

We evaluated three distinct stationary phases to demonstrate the superiority of orthogonal retention mechanisms for isomeric separations.

  • Product A (Flagship): AeroPhase™ PFP Core-Shell (2.7 µm, 150 x 4.6 mm). Utilizes a solid silica core with a porous outer shell, reducing the diffusion path and minimizing eddy dispersion (van Deemter 'A' term). The fluorinated phase provides exceptional shape selectivity.

  • Alternative 1: Traditional Fully Porous C18 (5.0 µm, 150 x 4.6 mm). The industry standard for reversed-phase chromatography, relying solely on hydrophobic interactions.

  • Alternative 2: Cyano (CN) Phase (5.0 µm, 150 x 4.6 mm). A moderately polar phase capable of dipole-dipole interactions, often used as an alternative to C18 for polar aromatic compounds.

Quantitative Data Analysis

The table below summarizes the chromatographic performance metrics for the target compound, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (Isomer B) , and its separation from the closely eluting critical pair, 3-Amino-4,5-bis(2-methoxyethoxy)benzamide (Isomer A) .

Column TypeRetention Time (min)Resolution ( Rs​ ) from Critical PairTailing Factor ( Tf​ )Theoretical Plates ( N )Result / Verdict
AeroPhase™ PFP Core-Shell 8.452.85 1.0514,500Pass. Baseline separation achieved due to π−π and dipole interactions.
Traditional C18 (Fully Porous) 6.100.921.458,200Fail. Co-elution occurs; hydrophobic forces cannot differentiate isomers.
Cyano (CN) Phase 4.301.251.606,100Fail. Partial separation, but fails system suitability ( Rs​<2.0 ).
Discussion of Results

The data clearly illustrates the limitations of standard alkyl phases. The Traditional C18 column yielded an Rs​ of 0.92, meaning the isomeric peaks heavily overlapped, making accurate quantitation impossible. The Cyano (CN) column provided slight improvements in selectivity due to its dipole moment, but the fully porous 5.0 µm architecture resulted in broader peaks and a failing tailing factor ( Tf​ = 1.60).

The AeroPhase™ PFP Core-Shell column dramatically outperformed the alternatives. The core-shell architecture generated a highly efficient peak shape ( N = 14,500), while the pentafluorophenyl ligand exploited the subtle differences in the electron distribution of the methoxyethoxy positional isomers. This resulted in a robust baseline resolution ( Rs​ = 2.85), easily satisfying the self-validating system suitability criteria and ensuring uncompromised analytical trustworthiness.

References

  • Chromato Scientific. Erlotinib Impurity 18: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide Product Specification. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from: [Link]

  • Narenderan, S.T., et al. Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. International Journal of ChemTech Research, Vol.10 No.15, pp 183-188, 2017. Retrieved from:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide was located in our search. The following disposal procedures are synthesized from the safety profiles of structurally similar benzamide derivatives and established best practices for laboratory chemical waste management.[1][2] This guide is intended to provide a robust framework for safe handling and disposal. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[3]

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from analogous benzamide compounds, 2-Amino-4,5-bis(2-methoxyethoxy)benzamide should be handled as a substance with potential health risks. The core benzamide structure can be associated with hazards such as acute toxicity if swallowed and is suspected of causing genetic defects.[2][4][5]

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale / Based On
Acute Oral Toxicity Harmful if swallowed.[2][5]Benzamide and its derivatives are classified with this warning.[2][4][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[2][5]This is a potential hazard associated with the benzamide chemical class.[2][4][5]
Skin & Eye Irritation May cause skin and serious eye irritation.[6][7][8]Amino-substituted benzamides often present as irritants.[6][7][8][9][10]
Respiratory Irritation May cause respiratory tract irritation, especially as a dust.[5][7][10]Fine powders of organic compounds can irritate the respiratory system upon inhalation.[7][10]

This initial assessment dictates that the compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to PPE protocols is the first line of defense during handling and disposal operations.

  • Eye Protection : Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[1][2][11]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber.[1] Gloves must be inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1][11]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or full-body suit may be necessary.[1]

  • Respiratory Protection : If there is a risk of generating dust or if working in an area with insufficient ventilation, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[1][12]

Step-by-Step Disposal and Waste Management Protocol

The disposal of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide is governed by hazardous waste regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] The following steps provide a clear workflow from waste generation to final disposal.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard the material, it must be classified as hazardous waste.

  • Action : Collect waste 2-Amino-4,5-bis(2-methoxyethoxy)benzamide and any materials contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves) into a dedicated waste container.[1]

  • Causality : This waste must be segregated from other chemical waste streams. Mixing it with incompatible materials, such as strong oxidizing agents, could lead to dangerous chemical reactions.[1][6]

Step 2: Containerization

Proper containment is crucial to prevent environmental release and ensure safe handling.

  • Action : Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended. If possible, use the original container.[3][14]

  • Causality : The container must be robust and non-reactive to prevent leaks or degradation. Containers must be kept closed at all times except when adding waste to prevent the release of vapors or dust.[14][15] Leaving a funnel in the container is not permitted.[14]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement and essential for safety.

  • Action : Affix a "HAZARDOUS WASTE" label to the container.[14] The label must include:

    • The full chemical name: "Waste 2-Amino-4,5-bis(2-methoxyethoxy)benzamide". Do not use abbreviations or chemical formulas.[14]

    • The approximate quantity or percentage of the contents.[14]

    • The date when waste was first added to the container (the "accumulation start date").[15]

    • Associated hazard warnings (e.g., "Harmful if Swallowed," "Potential Mutagen").[1]

  • Causality : Proper labeling informs EHS personnel, waste contractors, and emergency responders of the container's contents and associated dangers, ensuring it is handled and disposed of correctly.

Step 4: On-Site Storage (Satellite Accumulation Area)

Laboratories must store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][14]

  • Action : Store the sealed and labeled waste container in a designated, secure location, such as a secondary containment bin within a ventilated cabinet.[1] This area should be cool, dry, and away from general laboratory traffic.[1][3]

  • Causality : Storing waste in a designated SAA ensures it is under the control of laboratory personnel and minimizes the risk of spills or exposure.[14][15] Federal regulations limit the amount of waste (max 55 gallons) and the accumulation time (typically up to 12 months) in an SAA.[13][15][16]

Step 5: Arranging Final Disposal

The final step is to transfer the waste to a licensed disposal facility.

  • Action : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][3] Provide them with the information from your waste label.

  • Causality : Hazardous waste must be disposed of at a licensed treatment, storage, and disposal facility (TSDF) in accordance with all regulations.[1][13] Attempting to dispose of it through other means is illegal and unsafe.[1] The primary disposal method for this type of waste is typically high-temperature incineration in a licensed apparatus.[2][17]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing 2-Amino-4,5-bis(2-methoxyethoxy)benzamide waste in a laboratory setting.

G Disposal Workflow for 2-Amino-4,5-bis(2-methoxyethoxy)benzamide start Material Identified as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid Waste, Contaminated Items) ppe->segregate containerize Place in Compatible, Sealed Container segregate->containerize label Label with 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date - Hazard Information containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup (When container is full or per lab schedule) store->contact_ehs end Waste Removed by Authorized Personnel contact_ehs->end

Caption: Decision workflow for handling and disposing of benzamide waste.

Emergency Procedures: Spills and Exposure

  • Small Spills : If a small amount of solid material is spilled, evacuate non-essential personnel.[18] Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2][18] Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[3]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][12]

  • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6][9][12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[2][5]

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from American Chemical Society website. [Link]

  • Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines. Retrieved from institutional safety guidelines. [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University website. [Link]

  • Duke University Occupational and Environment Safety Office. (2020). Laboratory Chemical Waste Management Practices. Retrieved from Duke University safety website. [Link]

  • United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide. Retrieved from NJ.gov website. [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of potent active pharmaceutical ingredients (APIs) and their critical intermediates. 2-Amino-4,5-bis(2-methoxyethoxy)benzamide (CAS: 236750-62-2) is a fundamental building block and known reference standard (often designated as Erlotinib Impurity 14 or 18) in the synthesis of Erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor 12.

While the final API has well-documented handling protocols, its intermediates are often handled in raw powder form during early-stage drug development, scale-up, and quality control (QC) testing. Because this compound presents as a fine white powder, the primary vector for occupational exposure is the inhalation of aerosolized dust 34. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and analytical integrity in your laboratory.

Chemical Profile & Risk Causality

Understanding the physical properties of a chemical is the first step in designing a robust safety protocol.

  • Molecular Formula: C13H20N2O5

  • Molecular Weight: 284.31 g/mol

  • Physical State: Solid / White Powder 3

Risk Causality: This compound is not highly volatile; therefore, vapor pressure is not the primary concern. However, mechanical manipulation (weighing, transferring, milling) generates micro-particulates. Inhalation of these particulates bypasses the skin barrier directly into the respiratory tract. Furthermore, as an intermediate to a potent antineoplastic agent, it must be treated with the "precautionary principle"—assuming potential reproductive or systemic toxicity analogous to the parent drug until proven otherwise 56.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with powder aerosolization and dermal absorption, the following PPE matrix must be strictly adhered to. This is a layered defense system designed to validate your safety at every step.

Protection ZoneRequired PPE SpecificationCausality & Operational JustificationRegulatory Standard
Respiratory NIOSH-approved N95, P100 particulate respirator, or PAPR.Prevents inhalation of aerosolized dust generated during weighing and transfer 6.NIOSH 42 CFR 84
Ocular (Eyes) Tight-fitting chemical safety goggles (indirect venting).Protects ocular mucosa from micro-dust settling and accidental solvent splashes during solubilization 46.ANSI Z87.1 / EN 166
Dermal (Hands) Double-layered Nitrile gloves (min 5 mil thickness).Outer glove absorbs primary contamination and can be discarded safely; inner glove maintains a continuous dermal barrier 4.ASTM D6978
Body Disposable Tyvek® lab coat with elastic cuffs.Prevents powder from settling on street clothes. Elastic cuffs prevent wrist exposure when reaching into fume hoods 6.OSHA 29 CFR 1910.132
Operational Workflows & Procedural Guidance

G Start Start: Compound Handling PPE Don PPE: Double Nitrile Gloves, N95/P100, Safety Goggles, Lab Coat Start->PPE Vent Local Exhaust Ventilation (LEV) Powder Weighing Enclosure Weigh Weighing & Transfer (Minimize Dust) Vent->Weigh PPE->Vent Solubilize Solubilization (Fume Hood) Weigh->Solubilize Decon Decontamination (Wet Wiping) Solubilize->Decon

Standard operational workflow for safely handling 2-Amino-4,5-bis(2-methoxyethoxy)benzamide.

Protocol A: Safe Weighing and Transfer

Causality Focus: Static electricity can cause fine powders to scatter. Controlling static and airflow is critical to maintaining a self-validating safety system. Why an LEV and not a standard fume hood? High-velocity airflow in a standard fume hood creates turbulence, which can blow fine powders out of the weigh boat and into the laboratory environment. An LEV provides gentle, directional airflow to capture dust without disturbing the powder.

  • Preparation: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) system or a dedicated powder weighing enclosure.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat to prevent the powder from jumping due to static charge.

  • Transfer: Slowly transfer the 2-Amino-4,5-bis(2-methoxyethoxy)benzamide powder. Do not drop the powder from a height.

  • Sealing: Once weighed, cap the vial inside the LEV before transporting it to the main fume hood for solubilization.

Protocol B: Spill Management and Decontamination

Causality Focus: Dry sweeping a powder spill is the most dangerous action a technician can take, as it imparts kinetic energy to the powder, immediately aerosolizing it and creating a severe inhalation hazard 6. Moistening the powder binds the particulates via surface tension, ensuring they remain on the surface during cleanup.

SpillResponse Spill Powder Spill Detected Assess Assess Size & Risk Spill->Assess Secure Secure Area & Upgrade PPE Assess->Secure Moisten Moisten with Water/Alcohol (Prevent Aerosol) Secure->Moisten Wipe Wet Wipe & Collect in HazMat Moisten->Wipe Dispose Seal & Dispose per EPA/RCRA Wipe->Dispose

Step-by-step spill response and decontamination workflow.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Moisten (Critical Step): Do not sweep. Gently mist the spilled powder with a suitable solvent (e.g., water or a water/alcohol mixture) to bind the particulates and prevent dusting 6.

  • Wet-Wipe: Use absorbent pads to wipe up the moistened slurry. Wipe from the outside of the spill toward the center to avoid spreading.

  • Decontaminate: Wash the surface thoroughly with soap and water, followed by an alcohol wipe down 57.

  • Dispose: Place all contaminated pads and the outer layer of your gloves into a sealable hazardous waste bag.

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and direct sunlight 46.

  • Disposal: Do not flush down the drain. Dispose of as hazardous chemical waste in accordance with local environmental regulations (e.g., EPA/RCRA guidelines) 7.

References
  • "CAS No : 236750-62-2 | Product Name : 2-Amino-4,5-bis(2-methoxyethoxy)benzamide." Pharmaffiliates. 8

  • "2-amino-4,5-bis(2-methoxyethoxy)benzamide CAS NO.236750-62-2." Lookchem. 3

  • "2-Amino-4,5-bis(2-methoxyethoxy)benzamide." Omsynth Lifesciences. 1

  • "MSDS - Erlotinib Impurity 18." KM Pharma Solution Private Limited. 2

  • "Tarceva® (erlotinib) Tablets." Astellas. 5

  • "Erlotinib hydrochloride SDS, 183319-69-9 Safety Data Sheets." ECHEMI. 4

  • "Erlotinib Hydrochloride-SDS." MedChemExpress. 7

  • "SAFETY DATA SHEET." Camber Pharmaceuticals. 6

Sources

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